Technical Whitepaper: 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde in Neuro-Immunomodulatory Drug Discovery
Executive Summary 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (CAS: 856434-80-5) is a highly specialized chemical intermediate utilized extensively in the preclinical development of neuro-immunomodulatory therapeutics....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (CAS: 856434-80-5) is a highly specialized chemical intermediate utilized extensively in the preclinical development of neuro-immunomodulatory therapeutics. Structurally, it features a benzaldehyde core substituted with a methoxy group and a morpholinoethoxy moiety. The incorporation of the morpholine ring is a deliberate pharmacological design choice: it acts as a basic pharmacophore that enhances aqueous solubility, improves oral bioavailability, and facilitates blood-brain barrier (BBB) penetration—critical factors for central nervous system (CNS) targeting drugs.
This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in treating Multiple Sclerosis (MS), and a self-validating synthetic protocol for its preparation.
Physicochemical Profiling & Structural Data
To ensure rigorous quality control during drug development, the quantitative and structural parameters of CAS 856434-80-5 must be strictly monitored. The data below summarizes the core properties required for analytical validation [1].
Mechanistic Role in Multiple Sclerosis Therapeutics
The primary pharmacological utility of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde lies in its role as a precursor for oxazolone derivatives .
According to pharmaceutical patent literature and chemical databases like , oxazolone compounds synthesized from this intermediate have demonstrated profound efficacy in Experimental Autoimmune Encephalomyelitis (EAE) —the gold-standard preclinical in vivo model for Multiple Sclerosis (MS) [2].
Causality in Drug Design
The aldehyde group of CAS 856434-80-5 is highly reactive and serves as the primary functional site for the Erlenmeyer-Plöchl azlactone synthesis . By condensing the aldehyde with hippuric acid (or its derivatives) in the presence of acetic anhydride and sodium acetate, the molecule cyclizes into an oxazolone ring. The resulting APIs act as immunomodulators that regulate T-cell and B-cell proliferation, thereby delaying the onset of MS, reducing neuroinflammation, and minimizing demyelination relapse rates.
Pharmacological pipeline from intermediate CAS 856434-80-5 to MS therapeutics.
Standardized Synthesis Protocol
The synthesis of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde is achieved via a Williamson Ether Synthesis strategy. The protocol relies on the nucleophilic substitution (SN2) of 4-(2-chloroethyl)morpholine by the phenoxide ion of 2-Hydroxy-5-methoxybenzaldehyde.
The starting material, 2-Hydroxy-5-methoxybenzaldehyde (CAS: 672-13-9), is typically synthesized via the Reimer-Tiemann reaction of 4-methoxyphenol, yielding a highly pure formyl-phenol precursor [3].
Step-by-Step Methodology
Note: This protocol is designed as a self-validating system. Intermediate checks (TLC) ensure the causality of the reaction conditions translates to actual yield.
Preparation & Deprotonation:
Action: Dissolve 1.0 equivalent of 2-Hydroxy-5-methoxybenzaldehyde in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.
Causality: K₂CO₃ is specifically chosen as a mild base. Unlike sodium hydride (NaH), K₂CO₃ is strong enough to deprotonate the phenol to form a reactive phenoxide nucleophile, but mild enough to prevent unwanted aldol-type side reactions or degradation of the sensitive aldehyde moiety. DMF is used as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive.
Alkylation (SN2 Reaction):
Action: Add 1.2 equivalents of 4-(2-chloroethyl)morpholine hydrochloride to the stirring mixture. Elevate the temperature to 80°C and maintain for 12 hours under an inert nitrogen atmosphere.
Causality: The hydrochloride salt of the alkylating agent is used for bench stability. The excess K₂CO₃ (2.5 eq) serves a dual purpose: neutralizing the HCl salt and facilitating the SN2 attack.
Reaction Monitoring (Self-Validation):
Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system. The disappearance of the fluorescent starting material spot confirms complete conversion.
Workup & Extraction:
Action: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a saturated brine solution (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purification:
Action: Purify the crude oil via silica gel column chromatography (Eluent gradient: Dichloromethane to Dichloromethane/Methanol 95:5) to yield the pure product.
Synthetic workflow for 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde via SN2 alkylation.
Analytical Validation Workflow
To guarantee the structural integrity and purity of the synthesized CAS 856434-80-5 before downstream API synthesis, the following analytical validations must be performed [4]:
¹H NMR (400 MHz, CDCl₃):
Diagnostic Peaks: The presence of a sharp singlet at ~10.4 ppm confirms the intact aldehyde proton. A singlet at ~3.8 ppm confirms the C5-methoxy group. Complex multiplets between 2.5 ppm and 4.2 ppm validate the successful integration of the morpholinoethoxy side chain.
Liquid Chromatography-Mass Spectrometry (LC-MS):
Diagnostic Mass: Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 266.1, confirming the exact molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC):
Purity Check: Run on a C18 reverse-phase column (Acetonitrile/Water gradient with 0.1% TFA). A single sharp peak with an area >98% validates the compound for in vivo or advanced synthetic applications.
Title: 5-methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde - CAS 856434-80-5
Source: MolAid Chemical Database
URL: [Link]
Title: 2-Hydroxy-5-methoxybenzaldehyde
Source: Wikipedia, The Free Encyclopedia
URL: [Link]
Title: The Reimer–Tiemann Reaction (Synthesis of Precursors)
Source: Organic Reactions (Wynberg, H., & Meijer, E. W.)
URL: [Link]
Exploratory
In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of 2-(2-Morpholinoethoxy)-5-methoxybenzaldehyde
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing lipophilicity with aqueous solubility during lead optimization. The strategic incorpora...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing lipophilicity with aqueous solubility during lead optimization. The strategic incorporation of the 2-(2-morpholinoethoxy) motif is a field-proven solution to this bottleneck.
The compound 2-(2-morpholinoethoxy)-5-methoxybenzaldehyde (CAS: 856434-80-5)[1] serves as a privileged, highly versatile building block in medicinal chemistry. It combines an electrophilic formyl handle for diverse C-C and C-N bond formations with a morpholine ring that acts as a weak base, drastically improving the pharmacokinetic (PK) profiles of downstream Active Pharmaceutical Ingredients (APIs). This technical whitepaper dissects the physicochemical properties, self-validating synthetic workflows, and pharmacological applications of this critical intermediate, particularly in the context of neuroinflammatory and autoimmune disease targeting[2].
Physicochemical Profiling & Structural Dynamics
Understanding the intrinsic properties of this scaffold is paramount for predicting its behavior in both synthetic reactors and biological systems. The methoxy group at position 5 acts as an electron-donating group (EDG), subtly deactivating the aldehyde toward nucleophilic attack compared to an unsubstituted benzaldehyde, thereby providing a more controlled reaction profile. Meanwhile, the morpholine ring introduces a basic nitrogen capable of forming stable salts (e.g., mesylates, hydrochlorides), which is critical for formulating bioavailable APIs.
Table 1: Quantitative Physicochemical Properties
Property
Value
Rationale / Impact on Drug Design
CAS Registry Number
856434-80-5
Unique identifier for IP tracking and procurement[1].
Molecular Formula
C14H19NO4
Defines stoichiometric calculations and mass spectrometry targeting.
Molecular Weight
265.31 g/mol
Highly optimal for maintaining a low MW in the final API (<500 Da, Rule of 5).
Hydrogen Bond Donors
0
Enhances passive membrane permeability and BBB penetration.
Hydrogen Bond Acceptors
5
Facilitates robust solvent interactions and target-site hydrogen bonding.
Predicted pKa (Base)
~8.0 – 8.3
Enables protonation at physiological pH, enhancing aqueous solubility.
To ensure reproducibility and high yield, the synthesis and functionalization of 2-(2-morpholinoethoxy)-5-methoxybenzaldehyde must be approached as a self-validating system. Every step must contain an In-Process Control (IPC) to verify success before proceeding.
Protocol 1: Williamson Ether Synthesis of the Core Scaffold
Objective: Alkylation of 2-hydroxy-5-methoxybenzaldehyde to yield the target compound.
Reagent Charging: In a clean, dry reactor under an inert N2 atmosphere, dissolve 1.0 equivalent of 2-hydroxy-5-methoxybenzaldehyde in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).
Causality: DMF is a highly polar aprotic solvent that minimally solvates the nucleophilic phenoxide anion, drastically accelerating the SN2 displacement.
Base Addition: Add 2.5 equivalents of anhydrous Potassium Carbonate (K2CO3).
Causality: K2CO3 is a mild, non-nucleophilic base. It is strong enough to deprotonate the phenolic hydroxyl (pKa ~9-10) but weak enough to prevent unwanted aldol condensation of the aldehyde moiety.
Electrophile Addition: Add 1.2 equivalents of 4-(2-chloroethyl)morpholine hydrochloride.
Causality: The hydrochloride salt is utilized because the free base of 4-(2-chloroethyl)morpholine is highly unstable and prone to self-polymerization (forming quaternary morpholinium oligomers). The excess K2CO3 neutralizes the HCl salt in situ.
Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours.
Self-Validating IPC: Monitor via LC-MS. The reaction is complete when the starting phenol peak disappears and a new peak at m/z 266.1 [M+H]+ emerges. The starting phenol will stain strongly with FeCl3 on a TLC plate; the product will not.
Workup: Quench with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF, dry over Na2SO4, and concentrate under reduced pressure.
Protocol 2: Downstream Functionalization via Reductive Amination
Objective: Conversion of the aldehyde into a secondary/tertiary amine for API generation.
Imine Formation: Combine the synthesized aldehyde (1.0 eq) and a primary amine (1.1 eq) in 1,2-Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq).
Causality: Mild acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine/iminium formation without protonating the nucleophilic amine completely.
Self-Validating IPC: Stir for 2 hours at room temperature. Do not add the reducing agent until TLC/LC-MS confirms the complete consumption of the aldehyde and the formation of the intermediate imine. Premature reduction leads to the formation of the dead-end benzyl alcohol byproduct.
Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise.
Causality: NaBH(OAc)3 is a mild, selective reducing agent that readily reduces iminium ions but reacts extremely slowly with unreacted aldehydes, ensuring high chemoselectivity.
Caption: Synthetic workflow and downstream functionalization of 2-(2-morpholinoethoxy)-5-methoxybenzaldehyde.
Role in Drug Development & Target Pathways
The true value of 2-(2-morpholinoethoxy)-5-methoxybenzaldehyde lies in its pharmacological utility. The morpholinoethoxy tail is not merely a solubilizing tag; it is a strategic structural motif that dictates target engagement.
In structural biology, this motif is frequently designed to project out of the hydrophobic binding pocket of an enzyme and into the solvent-exposed channel. This allows the core pharmacophore (derived from the benzaldehyde) to anchor tightly to the target, while the morpholine ring interacts with the aqueous environment, preventing entropic penalties during binding.
Applications in Autoimmune and Inflammatory Diseases
Derivatives synthesized from this specific aldehyde have demonstrated profound efficacy in models of experimental autoimmune encephalomyelitis (EAE), making them highly valuable in the development of therapeutics for Multiple Sclerosis (MS)[2].
Furthermore, morpholinoethoxy-phenyl motifs are heavily utilized in the design of inhibitors targeting the TNF-α converting enzyme (TACE/ADAM17) [3]. By blocking TACE, these compounds prevent the cleavage of pro-TNF-α into its active soluble form, thereby halting the inflammatory cascade at its source. Similar structural strategies are employed in the development of potent deoxycytidine kinase (dCK) inhibitors[4], which are actively investigated for their immunomodulatory properties in systemic lupus erythematosus and MS.
Caption: Pharmacological mechanism of morpholinoethoxy-functionalized APIs in neuroinflammation.
References
Title: 5-methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde - CAS 856434-80-5
Source: MolAid
URL: [Link]
An In-depth Technical Guide to 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde, a synthetic benzaldehyde...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde, a synthetic benzaldehyde derivative with significant potential in medicinal chemistry and drug development. The document delineates its core physicochemical properties, provides a detailed, step-by-step synthesis protocol with a rationale for each procedural choice, and explores its prospective applications based on the known biological activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers investigating this molecule and its analogs for therapeutic innovation.
Core Physicochemical Properties
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde is a substituted aromatic aldehyde. Its fundamental properties are summarized in the table below.
The structure of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde incorporates a benzaldehyde core, a methoxy group at the 5-position, and a 2-morpholinoethoxy side chain at the 2-position. The presence of the methoxy group, a common moiety in many approved drugs, can influence the molecule's physicochemical properties and its interaction with biological targets.[2] The morpholino group is a saturated heterocycle that can enhance aqueous solubility and provide a site for hydrogen bonding, which is often beneficial for pharmacokinetic profiles.
Synthesis and Methodologies
The synthesis of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde can be achieved through a nucleophilic substitution reaction, a common and efficient method for the preparation of ether linkages. The general strategy involves the reaction of a substituted phenol with an alkyl halide in the presence of a weak base.
Proposed Synthetic Pathway
The synthesis commences with 2-hydroxy-5-methoxybenzaldehyde, which serves as the phenolic precursor. This is reacted with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base such as potassium carbonate.
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde: A Critical Scaffold in Kinase Inhibitor Development
Executive Summary In the landscape of modern targeted oncology and medicinal chemistry, the rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that balance pharmacodynamic potency...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern targeted oncology and medicinal chemistry, the rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that balance pharmacodynamic potency with pharmacokinetic viability. 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (CAS: 856434-80-5) has emerged as a highly versatile and critical synthetic intermediate [1]. Primarily utilized in the development of PIM (Proviral Integration of Moloney virus) kinase inhibitors and FLT3 inhibitors, this compound provides a bifunctional architecture: an electrophilic aldehyde for core heterocycle assembly and a morpholinoethoxy tail for optimal solvent-exposed interactions [2].
This technical guide provides an in-depth analysis of its chemical properties, mechanistic rationale in drug design, and a self-validating synthetic protocol designed for reproducibility and high yield.
Chemical Identity and Structural Significance
The structural composition of 5-methoxy-2-(2-morpholinoethoxy)benzaldehyde is not accidental; every functional group serves a distinct purpose in downstream medicinal chemistry applications.
Physicochemical Properties
The following table summarizes the core quantitative data for the compound:
The Aldehyde Moiety (-CHO): Serves as a highly reactive electrophilic center. It is primed for Knoevenagel condensations, reductive aminations, and Schiff base formations, allowing chemists to rapidly build complex heterocyclic cores (e.g., oxazolones, thiazolidinediones, or pyrazolo-pyridines) [3].
The Methoxy Group (-OCH3): Acts as an electron-donating group (EDG) via resonance, modulating the electronic density of the aromatic ring. In the context of the ATP-binding pocket, this enhances binding affinity in hydrophobic sub-pockets.
The Morpholinoethoxy Tail: The morpholine ring is a classic solubilizing moiety. It drastically improves aqueous solubility and modulates the overall
of the final active pharmaceutical ingredient (API) due to its basic nitrogen. Structurally, it is designed to project out of the kinase hinge region into the solvent-exposed interface, improving pharmacokinetic (PK) properties without disrupting target affinity [4].
Mechanistic Role in PIM Kinase Inhibition
PIM kinases (PIM-1, PIM-2, PIM-3) are constitutively active serine/threonine kinases that are heavily implicated in the survival and proliferation of cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma. They act downstream of oncogenic stimuli (e.g., STAT3/5) to phosphorylate and inactivate pro-apoptotic proteins such as BAD [2].
Derivatives synthesized from 5-methoxy-2-(2-morpholinoethoxy)benzaldehyde act as competitive inhibitors at the ATP-binding pocket of PIM kinases. The core heterocycle (synthesized via the aldehyde) forms critical hydrogen bonds with the hinge region (e.g., Glu121 in PIM-1), while the morpholinoethoxy tail extends outward, interacting favorably with the solvent and preventing hERG toxicity often associated with highly lipophilic kinase inhibitors [5].
Caption: PIM kinase signaling pathway and targeted inhibition by morpholino-scaffold derivatives.
Synthetic Methodology and Experimental Protocol
The synthesis of 5-methoxy-2-(2-morpholinoethoxy)benzaldehyde is achieved via a classic Williamson ether synthesis. The protocol below is designed as a self-validating system, ensuring that intermediate states dictate the progression of the reaction.
Reaction Workflow
Caption: Step-by-step synthetic workflow for 5-methoxy-2-(2-morpholinoethoxy)benzaldehyde.
Deprotonation: Dissolve 2-hydroxy-5-methoxybenzaldehyde in anhydrous DMF under an inert nitrogen atmosphere. Add
(3.0 eq).
Causality:
( ~10.3) is specifically chosen to quantitatively deprotonate the phenolic hydroxyl group ( ~9.5) without being strong enough to trigger unwanted aldol condensations at the aldehyde moiety [1].
Activation: Add KI (0.1 eq) to the stirring suspension.
Causality: KI initiates a Finkelstein reaction, converting the alkyl chloride of the morpholine derivative into a highly reactive alkyl iodide in situ. Iodine is a superior leaving group, significantly accelerating the subsequent
substitution and reducing required reaction temperatures.
Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) portion-wise. Heat the reaction mixture to 80 °C for 10–12 hours.
Causality: DMF is utilized as a polar aprotic solvent because it poorly solvates the phenoxide anion, maximizing its nucleophilicity. The temperature is capped at 80 °C to prevent the thermal degradation of the morpholine ring.
Reaction Monitoring: Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The reaction is complete when the starting phenol spot is entirely consumed.
Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous , and concentrate under reduced pressure.
Analytical Validation (Self-Validating Systems)
To ensure the structural integrity and purity of the synthesized scaffold before downstream medicinal chemistry applications, the following self-validating analytical checks must be performed:
H NMR (400 MHz, ):
Aldehyde Verification: A sharp singlet at ~10.4 ppm (1H, -CHO) confirms the aldehyde remains unreacted and intact.
Ether Linkage Verification: A triplet at ~4.2 ppm (2H, -O-
-) confirms successful alkylation of the phenol.
Morpholine Integrity: Multiplets at ~3.7 ppm (4H, -O-
- of the ring) and ~2.5 ppm (4H, -N-- of the ring) validate that the morpholine tail did not undergo ring-opening during heating.
LC-MS: A major peak exhibiting an
mass-to-charge ratio of 266.3 m/z confirms the molecular weight of the target compound.
Downstream Applications in Medicinal Chemistry
Once validated, 5-methoxy-2-(2-morpholinoethoxy)benzaldehyde is typically subjected to Knoevenagel condensation. For example, reacting this aldehyde with an active methylene compound such as 2-thioxothiazolidin-4-one (rhodanine) in the presence of piperidine and acetic acid yields potent benzylidene-thiazolidinedione derivatives.
These resulting molecules exhibit strong inhibitory profiles against PIM-1 and FLT3-ITD mutations, making this specific benzaldehyde derivative an indispensable building block in the fight against drug-resistant acute myeloid leukemia (AML) [3].
References
Li, X., et al. "Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities." National Institutes of Health (NIH) / PMC. Available at:[Link]
Incyte Corp. "WO2013013188A1 - Heterocyclic protein kinase inhibitors." Google Patents.
Wang, Y., et al. "MZH29 is a novel potent inhibitor that overcomes drug resistance- FLT3 mutations in acute myeloid leukemia." ResearchGate. Available at:[Link]
Lombardo, L., et al. "WO2008150446A1 - Inhibitors of protein kinases." Google Patents.
University of Toronto. "The Ligandable Human Proteome." Structural Genomics Consortium. Available at: [Link]
Foundational
Solubility Profiling and Thermodynamic Analysis of Morpholinoethoxy Benzaldehyde Derivatives
The following technical guide details the solubility characteristics, thermodynamic modeling, and purification strategies for morpholinoethoxy benzaldehyde derivatives, specifically focusing on 4-(2-morpholinoethoxy)benz...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility characteristics, thermodynamic modeling, and purification strategies for morpholinoethoxy benzaldehyde derivatives, specifically focusing on 4-(2-morpholinoethoxy)benzaldehyde (CAS 82625-45-4).
Executive Summary
The solubility profile of 4-(2-morpholinoethoxy)benzaldehyde is a critical parameter governing its synthesis yield, purification efficiency, and subsequent derivatization into pharmaceutical actives (e.g., tyrosine kinase inhibitors like Gefitinib). This guide provides a technical analysis of its dissolution behavior in organic solvents, grounded in thermodynamic principles and empirical synthesis data.
Key Findings:
Primary Solvents: High solubility in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO).
Solubility Mechanism:
The molecule is amphiphilic. The morpholine oxygen and nitrogen provide hydrogen bond accepting sites, facilitating solubility in protic solvents like methanol. However, the aromatic phenyl ring and ethyl linker require Van der Waals interactions, favoring organic solvents over pure water at neutral pH.
Objective: Determine equilibrium solubility at temperatures
to K.
Preparation: Add excess solid 4-(2-morpholinoethoxy)benzaldehyde to 50 mL of selected solvent (e.g., Methanol, Ethyl Acetate) in a double-jacketed glass vessel.
Equilibration: Agitate at 400 rpm for 24 hours at constant temperature (
K) using a circulating water bath.
Clarification: Stop agitation and allow settling for 2 hours. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
to prevent precipitation).
Quantification:
Gravimetric: Evaporate a known mass of filtrate to dryness and weigh the residue.
UV-Vis: Dilute filtrate and measure absorbance at
(approx. 275 nm).
Calculation:
Where is mass and is molecular weight for solute () and solvent ().
Figure 1: Workflow for precise solubility determination using the Shake-Flask method.
Solubility Profile & Solvent Selection
Based on synthesis literature and structural analogs (e.g., 4-morpholinobenzaldehyde), the solubility profile is categorized below.
Table 1: Qualitative Solubility in Organic Solvents (25°C)
Solvent Class
Representative Solvent
Solubility
Process Application
Chlorinated
Dichloromethane (DCM)
High
Extraction from aqueous workup; Reaction solvent.
Polar Aprotic
DMF, DMSO
High
Nucleophilic substitution reactions (SN2).
Esters
Ethyl Acetate
Moderate
General extraction; Recrystallization (often with Hexane).
Alcohols
Methanol, Ethanol
Moderate/High
Primary Recrystallization Solvent. High solubility gradient.
Ethers
THF, MTBE
Moderate
Reaction solvent; Washing.
Alkanes
Hexane, Heptane
Low
Antisolvent to induce precipitation.
Aqueous
Water (pH 7)
Low
Wash solvent to remove inorganic salts.
Thermodynamic Modeling (The Apelblat Model)
For process engineering, experimental data is often fitted to the Modified Apelblat Equation to predict solubility at unmeasured temperatures:
A, B, C: Empirical parameters derived from regression.
Utility: A positive
value typically indicates an endothermic dissolution process (solubility increases with temperature), which is characteristic of this class of benzaldehydes in alcoholic solvents.
Process Application: Purification by Recrystallization
The steep solubility curve in alcohols (Methanol/Ethanol) allows for efficient purification.
Protocol 2: Recrystallization from Methanol
Objective: Purify crude 4-(2-morpholinoethoxy)benzaldehyde (yellow oil/solid) to >98% purity.
Dissolution: Charge crude material into a reactor. Add Methanol (approx. 3-5 volumes).
Heating: Heat to reflux (65°C). The solid should dissolve completely. If not, add methanol in small increments.
Hot Filtration: (Optional) Filter while hot to remove insoluble mechanical impurities.
Cooling: Slowly cool the solution to 20°C over 2 hours, then to 0-5°C.
Note: Rapid cooling may trap impurities.
Isolation: Filter the resulting crystals. Wash the cake with cold Methanol (0°C).
Drying: Vacuum dry at 40°C.
Figure 2: Logic flow for the recrystallization of morpholinoethoxy benzaldehyde derivatives.
References
PrepChem. "Synthesis of 4-(2-morpholinoethoxy)benzaldehyde." Available at: [Link] (Accessed 2026).
MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." Journal of Chemical & Engineering Data. Available at: [Link] (Accessed 2026).
PubChem. "Compound Summary: 4-(2-Morpholinoethoxy)benzaldehyde (CID 3719902)." National Library of Medicine. Available at: [Link] (Accessed 2026).
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, specialized intermediates. 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (CAS: 856434-80-5) is a critical bifunctional building block. It combines an electrophilic benzaldehyde core—ideal for condensation and reductive amination reactions—with a morpholine-bearing ether linkage.
The morpholine moiety is a "privileged structure" in drug design. As a weak base, it allows for the formulation of water-soluble salts (e.g., hydrochlorides), improves oral bioavailability, and modulates the lipophilicity (LogP) of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of its physicochemical properties, synthetic utility, and supply chain dynamics.
Chemical Identity and Physicochemical Profiling
Understanding the baseline metrics of this intermediate is essential for downstream purification and reaction planning. The presence of both a hydrogen-bond acceptor network (ether/morpholine oxygens) and a basic nitrogen dictates its behavior in biphasic extractions.
Table 1: Physicochemical and Structural Data
Property
Specification / Value
Chemical Name
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
CAS Registry Number
856434-80-5
Molecular Formula
C14H19NO4
Molecular Weight
265.31 g/mol
MDL Number
MFCD12659738
Structural Features
Aromatic aldehyde, methoxy group, morpholine ring
Predicted LogP
~1.5 – 2.0 (Amphiphilic nature)
Physical State
Pale yellow to off-white solid or viscous oil
Strategic Applications in Advanced Therapeutics
This intermediate is not a bulk commodity; it is precision-engineered for specific therapeutic pathways.
Oncology: PIM Kinase Inhibitors
Overexpression of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases (PIM-1, PIM-2, PIM-3) is heavily implicated in the survival and proliferation of hematological malignancies (e.g., leukemias, lymphomas) and solid tumors. 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde serves as the critical electrophile in synthesizing substituted benzylidene-1,3-thiazolidine-2,4-diones (TZDs). Through a Knoevenagel condensation, the aldehyde is coupled with a TZD core to yield highly selective PIM kinase inhibitors [1].
Autoimmune Disease: Multiple Sclerosis (MS)
Beyond oncology, this compound is utilized in the synthesis of novel oxazolone derivatives. These derivatives have demonstrated significant in vivo efficacy in experimental autoimmune encephalomyelitis (EAE)—the gold-standard animal model for Multiple Sclerosis—by delaying disease onset and reducing relapse rates [2].
Fig 1: Integration of the intermediate into the PIM Kinase inhibitor drug discovery pipeline.
Validated Synthesis Protocol
For researchers unable to source the compound due to lead-time constraints, in-house synthesis is highly viable. The following self-validating protocol utilizes a classic Williamson ether synthesis approach, optimized for high yield and minimal side reactions.
Reaction Rationale (Causality of Reagents)
N,N-Dimethylformamide (DMF): A polar aprotic solvent that leaves the nucleophile (phenoxide) unsolvated and highly reactive, accelerating the
displacement.
Potassium Carbonate (
): A mild base. It is strong enough to quantitatively deprotonate the phenolic -OH (pKa ~10) but weak enough to prevent the degradation or aldol-type side reactions of the sensitive aldehyde moiety.
Potassium Iodide (KI): Acts as a Finkelstein catalyst. It converts the alkyl chloride of the morpholine reactant into an alkyl iodide in situ. Iodide is a vastly superior leaving group, lowering the activation energy of the primary
attack.
Step-by-Step Methodology
Preparation: Charge a flame-dried, round-bottom flask with 2-hydroxy-5-methoxybenzaldehyde (1.0 equivalent) and anhydrous DMF (10 mL per gram of starting material).
Base Addition: Add finely powdered anhydrous
(2.5 equivalents). Stir at room temperature for 15 minutes to allow phenoxide formation (solution will darken).
Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 equivalents) and a catalytic amount of KI (0.1 equivalents).
Heating: Equip the flask with a reflux condenser and heat the mixture to 80–90°C under an inert nitrogen atmosphere for 8–12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 1:1).
Workup: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Washing & Drying: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of Dichloromethane to 5% Methanol in Dichloromethane) to yield the pure target compound.
Fig 2: Optimized synthetic workflow utilizing Finkelstein catalysis for etherification.
Market Dynamics: Price and Availability
Because 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde is a highly specialized API intermediate rather than a bulk commodity solvent or reagent, it operates strictly on a "Make-on-Demand" or custom synthesis model. It is rarely held in multi-kilogram inventory by broad-spectrum catalog suppliers.
Sourcing Strategy & Quality Control
When procuring this compound from Contract Research Organizations (CROs) or specialized catalog suppliers (e.g., Combi-Blocks, BLD Pharm, or boutique Chinese chemical manufacturers), procurement teams must mandate strict Quality Control (QC) documentation.
Mandatory QC: Request
-NMR and LC-MS spectra. The presence of unreacted 2-hydroxy-5-methoxybenzaldehyde can severely poison downstream metal-catalyzed coupling steps or Knoevenagel condensations. Purity must be .
Table 2: Estimated Pricing & Lead Time Tiers (2024–2026 Projections)
Note: Prices are estimates based on custom synthesis market rates for specialized morpholine derivatives and fluctuate based on raw material availability.
Procurement Scale
Target Audience
Estimated Price Range (USD)
Typical Lead Time
Supply Chain Model
R&D (1g – 5g)
Academic / Discovery
$80 – $150 per gram
2 – 4 weeks
Specialized Catalog / Stock
Pre-Clinical (10g – 50g)
Biotech / Lead Optimization
$40 – $70 per gram
4 – 6 weeks
Custom Synthesis (CRO)
Pilot/Bulk (100g+)
Pharma / Scale-up
$15 – $30 per gram
6 – 8 weeks
Contract Manufacturing (CMO)
The steep price drop at larger scales reflects the absorption of analytical overhead (NMR, HPLC validation) and labor costs, which disproportionately affect small-batch R&D pricing.
References
Title: US Patent US20110218182A1 - Chemical compounds 251 (PIM Kinase Inhibitors)
Title: CAS 856434-80-5 Chemical Properties, Applications, and Multiple Sclerosis EAE efficacy
Source: ChemSrc Chemical Database
URL: [Link]
Foundational
The Morpholinoethoxy Benzaldehyde Scaffold: A Technical Guide to Synthesis and Applications in Targeted Drug Discovery
Executive Summary In modern medicinal chemistry, the optimization of a lead compound's physicochemical properties is as critical as its target affinity. The morpholinoethoxy substituted benzaldehyde family—encompassing o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the optimization of a lead compound's physicochemical properties is as critical as its target affinity. The morpholinoethoxy substituted benzaldehyde family—encompassing ortho-, meta-, and para-substituted isomers like 4-(2-morpholinoethoxy)benzaldehyde—has emerged as a highly versatile class of chemical building blocks[1][2].
As a Senior Application Scientist, I frequently utilize this scaffold to solve two distinct challenges simultaneously:
Chemical Diversification: The reactive aldehyde moiety serves as an electrophilic hub for late-stage functionalization (e.g., reductive aminations, Knoevenagel condensations, and hydrazone formations).
Physicochemical Optimization: The morpholinoethoxy tail acts as a privileged solubilizing pharmacophore. At physiological pH, the basic morpholine nitrogen (pKa ~8.3) is protonated, drastically improving aqueous solubility, while the oxygen atom provides a hydrogen bond acceptor that often interacts with solvent-exposed regions of target proteins[3].
This whitepaper provides an in-depth analysis of the synthetic methodologies, mechanistic rationale, and pharmacological applications of morpholinoethoxy benzaldehydes across oncology, neurology, and inflammatory disease models.
Mechanistic Rationale: The Role of the Morpholinoethoxy Group
The incorporation of a morpholinoethoxy group is rarely accidental; it is a deliberate structural choice driven by Structure-Activity Relationship (SAR) data. In the design of kinase inhibitors (such as EGFR, VEGFR2, and Flt-3 inhibitors), the active site typically consists of a hydrophobic ATP-binding pocket (the hinge region) and a solvent-exposed channel[3][4][5].
When a morpholinoethoxy benzaldehyde derivative is condensed into a larger heteroaromatic core (e.g., a quinoline or benzothiazole), the rigid core anchors to the hinge region via hydrogen bonds. The flexible ethoxy linker directs the morpholine ring outward into the solvent-exposed channel. This orientation not only prevents steric clashes within the binding pocket but also leverages the protonated morpholine to interact with water molecules, thereby enhancing the drug's oral bioavailability and preventing off-target lipophilic toxicity[3].
Figure 1: Mechanistic role of the morpholinoethoxy moiety in kinase inhibitor design, bridging the hydrophobic core to the solvent interface.
Key Therapeutic Applications
Oncology: Kinase Inhibition (EGFR, VEGFR2, Flt-3)
Morpholinoethoxy benzaldehydes are heavily utilized in the synthesis of anticancer agents. For instance, reacting 4-(2-morpholinoethoxy)benzaldehyde with 2-hydrazinylbenzothiazoles yields 2-hydrazone-bridged benzothiazoles. These compounds act as potent Epidermal Growth Factor Receptor (EGFR) inhibitors, demonstrating strong antiproliferative activity against human cancer cell lines with IC50 values in the low micromolar range[4]. Similarly, 3,4-dihydroquinolin-2(1H)-one analogues and indazole derivatives utilizing this scaffold have been developed to target VEGFR2 in glioblastoma and Flt-3 in leukemia, respectively[3][5].
Soluble Adenylyl Cyclase (sAC) Inhibition
Recent breakthroughs in non-hormonal contraceptives and intraocular pressure regulation have focused on sAC (ADCY10) inhibitors. The synthesis of second-generation sAC inhibitors, such as TDI-11861, relies on the Grignard addition of an intermediate to 2-(2-morpholinoethoxy)benzaldehyde. This specific morpholine substitution yielded an exceptional biochemical IC50 of 3.3 nM and extended target residence times[6].
Neurology: Dual AChE Inhibition
In Alzheimer's disease research, 4-(2-morpholinoethoxy)benzaldehyde has been condensed to form curcumin-like boron compounds and pyridinium-based derivatives. These molecules act as dual inhibitors of Acetylcholinesterase (AChE), with the morpholine tail interacting with the Peripheral Anionic Site (PAS) of the enzyme, achieving potent inhibition (IC50 = 22.89 nM) and preventing amyloid-beta aggregation[7].
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and explaining the causality behind the reagent selection.
Protocol 1: Synthesis of 4-(2-Morpholinoethoxy)benzaldehyde via Williamson Ether Synthesis
Objective: To synthesize the core building block from inexpensive phenolic precursors[2][7].
Causality & Logic: We utilize Potassium Carbonate (K2CO3) as the base. Its pKa is sufficient to quantitatively deprotonate 4-hydroxybenzaldehyde (phenol pKa ~10) without inducing unwanted aldol condensations at the aldehyde group. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to strip the hydration shell from the phenoxide anion, accelerating the SN2 nucleophilic attack on N-(2-chloroethyl)morpholine hydrochloride.
Step-by-Step Methodology:
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).
Deprotonation: Add anhydrous K2CO3 (3.0 eq). Stir the suspension at room temperature for 30 minutes until the solution turns a deep yellow, confirming phenoxide formation.
Heating: Attach a reflux condenser and heat the mixture to 80°C for 12 hours.
In-Process Control (Self-Validation): Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the lower-Rf phenolic spot disappears, replaced by a highly UV-active higher-Rf spot.
Workup: Cool to room temperature and quench with ice-cold distilled water (3x volume of DMF) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the product as a pale yellow oil or low-melting solid.
Protocol 2: Mechanochemical Solvent-Free Synthesis of Benzothiazole-Hydrazones
Objective: To synthesize EGFR inhibitors using green chemistry principles, avoiding toxic solvents and maximizing yield[4].
Causality & Logic: Traditional hydrazone synthesis requires acid catalysis and prolonged reflux in ethanol. By utilizing mechanochemistry (ball milling), we force the solid-state condensation. The localized frictional heating and ultra-high effective concentration of reagents drive the equilibrium toward the hydrazone product, eliminating the need for an acid catalyst and preventing the degradation of the morpholine ring.
Step-by-Step Methodology:
Milling Setup: Place 2-hydrazinylbenzothiazole (1.0 eq) and 4-(2-morpholinoethoxy)benzaldehyde (1.0 eq) into a stainless-steel milling jar equipped with two 5 mm stainless-steel balls.
Mechanochemical Activation: Mill the mixture at a frequency of 25–30 Hz for 45–60 minutes.
In-Process Control (Self-Validation): Stop the mill every 15 minutes. A distinct color change from pale yellow to deep orange/red indicates the formation of the extended conjugated hydrazone system.
Isolation: Extract the resulting powder with a minimal amount of hot ethanol and filter.
Validation: Analyze the product via 2D NOESY NMR. The spatial proximity cross-peaks between the azomethine proton and the benzothiazole aromatic protons will confirm the stereoselective formation of the E-isomer, which is strictly required for optimal kinase hinge binding[4].
Figure 2: General synthetic workflow diverging from the core morpholinoethoxy benzaldehyde intermediate to final therapeutic agents.
Conclusion
The morpholinoethoxy benzaldehyde scaffold is a masterclass in rational drug design. By combining a highly reactive electrophilic center with a privileged solubilizing tail, it allows medicinal chemists to rapidly generate libraries of compounds that inherently possess favorable pharmacokinetic properties. Whether synthesized via traditional Williamson ether pathways or advanced solvent-free mechanochemistry, this building block remains foundational in the ongoing pursuit of novel kinase, sAC, and AChE inhibitors.
References
PubChem - 4-(2-Morpholinoethoxy)benzaldehyde | C13H17NO3 | CID 3719902
Source: National Institutes of Health (NIH)
URL:[Link][2]
MDPI - Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents
Source: MDPI
URL:[Link][4]
PubMed Central (PMC) - Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates
Source: NIH / PMC
URL:[Link][6]
PLOS One - Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production
Source: PLOS
URL:[Link][8]
Semantic Scholar - Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma
Source: Semantic Scholar
URL:[Link][3]
Google Patents - EP1650194A1 - Protein kinase inhibitor
Source: Google Patents
URL:[5]
ResearchGate - Kinetic study on the mechanism of AChE inhibition by boron containing curcumin-like compounds
Source: ResearchGate
URL:[Link][7]
Advanced Protocol for the Williamson Etherification of 2-Hydroxy-5-methoxybenzaldehyde
As a Senior Application Scientist, I have designed this protocol to address the specific thermodynamic and kinetic challenges associated with the O-alkylation of heavily functionalized salicylaldehydes. 2-Hydroxy-5-metho...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this protocol to address the specific thermodynamic and kinetic challenges associated with the O-alkylation of heavily functionalized salicylaldehydes. 2-Hydroxy-5-methoxybenzaldehyde (also known as 5-methoxysalicylaldehyde) is a critical intermediate in the synthesis of complex bioactive molecules, including non-nucleoside HIV-1 reverse-transcriptase inhibitors[1] and novel antileishmanial diphenyl ethers[2].
This guide provides a self-validating, highly optimized methodology for the Williamson etherification of this substrate, focusing on benzylation as the model transformation.
Mechanistic Causality & Experimental Design
The Williamson etherification is a classic
reaction, but when applied to 2-hydroxy-5-methoxybenzaldehyde, several substrate-specific factors dictate the experimental design:
Overcoming Intramolecular Hydrogen Bonding: The hydroxyl group at the C2 position is strongly hydrogen-bonded to the adjacent aldehyde carbonyl. This stabilizes the phenol, slightly lowering its
(typically ~8.0–8.5) compared to unhindered phenols, but also masking its nucleophilicity.
Base Selection (
): To break this hydrogen bond and generate the active nucleophile, a mild inorganic base like anhydrous potassium carbonate () is optimal. Unlike strong bases (e.g., sodium hydride or sodium hydroxide), prevents unwanted side reactions such as the Cannizzaro reaction or aldol condensations at the aldehyde moiety[3].
Solvent Effects (DMF): The reaction is performed in N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF selectively solvates the potassium cation (
), leaving the phenoxide anion "naked" and highly reactive. This significantly accelerates the attack on the alkyl halide[4].
Reaction Workflow Visualization
The following diagram illustrates the logical progression of the etherification, highlighting the transition from the stable hydrogen-bonded starting material to the active phenoxide, and finally to the etherified product.
Workflow for the Williamson etherification of 2-hydroxy-5-methoxybenzaldehyde.
Quantitative Reaction Parameters
The table below summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis of 2-benzyloxy-5-methoxybenzaldehyde. High purity of the alkylating agent is essential, as reactive handles (like allyl or benzyl groups) are often used for downstream functionalization[5].
Reagent/Material
MW ( g/mol )
Equivalents
Mass / Volume
Function
2-Hydroxy-5-methoxybenzaldehyde
152.15
1.0
1.52 g (10.0 mmol)
Substrate
Potassium Carbonate (Anhydrous)
138.21
2.0
2.76 g (20.0 mmol)
Base
Benzyl Bromide
171.04
1.2
1.42 mL (12.0 mmol)
Electrophile
N,N-Dimethylformamide (DMF)
73.09
N/A
15.0 mL
Solvent
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup and Phenoxide Generation
Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon or nitrogen atmosphere.
Solvent Addition: Inject anhydrous DMF (15.0 mL) via syringe. Stir the suspension vigorously at room temperature for 15–20 minutes.
Causality Note: The mixture will transition to a vibrant yellow/orange hue. This is a visual confirmation of the formation of the highly conjugated potassium phenoxide intermediate[4].
Phase 2: Electrophilic Addition and Heating
Alkylation: Add benzyl bromide (1.42 mL, 12.0 mmol) dropwise over 5 minutes via syringe.
Thermal Activation: Submerge the flask in a pre-heated oil bath at 60 °C. Maintain vigorous stirring for 2 to 4 hours.
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1 v/v) solvent system. The product ether will elute with a higher
value than the highly polar, hydrogen-bonded phenolic starting material[3].
Phase 3: Quenching, Workup, and Isolation
Quenching: Once TLC indicates complete consumption of the starting material, remove the flask from the heat and allow it to cool to room temperature. Pour the mixture into 50 mL of ice-cold distilled water to quench the reaction and dissolve the inorganic salts.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (
mL).
Washing: To remove residual DMF, wash the combined organic layers rigorously with distilled water (
mL), followed by a final wash with saturated aqueous sodium chloride (brine, 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.
Purification: Purify the crude material via flash silica gel column chromatography (eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes) to afford pure 2-benzyloxy-5-methoxybenzaldehyde[1].
Self-Validating Analytical System
To ensure scientific integrity, the success of the protocol must be verified through orthogonal analytical techniques. The transformation from a phenol to an ether provides distinct, unambiguous spectroscopic markers.
H NMR (CDCl, 400 MHz):
Validation Point 1 (Loss of Phenol): The broad singlet corresponding to the phenolic
at ~10.6 ppm in the starting material must completely disappear [1].
Validation Point 2 (Aldehyde Integrity): The aldehyde proton singlet at
~10.4 ppm must remain intact, proving that no Cannizzaro or oxidation side-reactions occurred.
Validation Point 3 (Ether Formation): A new sharp singlet integrating to 2 protons will appear at
~5.1 ppm, corresponding to the benzylic group.
Infrared (IR) Spectroscopy: The broad, strong
stretching band typically observed between 3200–3500 cm will be absent in the product. A strong asymmetric stretching band will emerge near 1200 cm.
Troubleshooting & Optimization
Even highly optimized protocols can encounter environmental or reagent-specific variances. Use the following diagnostic table to correct common deviations.
Observation
Potential Cause
Mechanistic Solution
Incomplete conversion (TLC)
Water contamination in solvent or base.
Water hydrolyzes the alkyl halide to an alcohol, destroying the electrophile. Ensure is oven-dried and DMF is anhydrous.
Formation of C-alkylated side products
Solvent polarity is too low.
Ensure pure DMF is used. Polar aprotic solvents favor O-alkylation by leaving the phenoxide naked; less polar solvents encourage tighter ion pairing, which can lead to C-alkylation.
Emulsion during aqueous workup
High residual DMF in the organic phase.
Wash the organic layer with a 5% aqueous solution. Lithium chloride effectively partitions DMF into the aqueous phase by disrupting its solvation in ethyl acetate.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reductive amination using 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
Content Type: Detailed Application Note and Protocol
Introduction of Solubilizing Morpholine Pharmacophores via Reductive Alkylation[1]
Abstract
This application note details the protocol for the reductive amination of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (referred to herein as Aldehyde-M ).[1] This specific building block is critical in medicinal chemistry for introducing the 2-morpholinoethoxy side chain, a proven moiety for enhancing the aqueous solubility and pharmacokinetic profile of lipophilic drug scaffolds (e.g., in EGFR inhibitors like Gefitinib). We present a robust, scalable methodology using Sodium Triacetoxyborohydride (STAB) as the reducing agent, emphasizing pH-controlled workup strategies essential for isolating the basic morpholine-containing product.
Introduction & Strategic Significance
In drug discovery, poor aqueous solubility is a leading cause of attrition. The introduction of solubilizing groups—specifically basic heterocycles like morpholine linked via flexible ether chains—is a standard medicinal chemistry strategy to improve ADME properties.[1]
Aldehyde-M serves as a "bifunctional" reagent:
Reactive Handle: The aldehyde group allows for facile attachment to primary or secondary amines via reductive amination.[1]
Solubilizing Tail: The 2-(2-morpholinoethoxy) motif acts as a solubility enhancer, increasing the pKa and lipophilicity balance (LogD) of the final molecule.[1]
Key Challenges with this Substrate:
Basicity: The tertiary amine in the morpholine ring (pKa ~8.[1]3) dictates that standard acidic workups must be modified to prevent product loss into the aqueous phase.[1]
Electronic Effects: The ortho-alkoxy and meta-methoxy groups make the aldehyde electron-rich, potentially slowing nucleophilic attack by the amine.[1] Acid catalysis is often required to activate the carbonyl.[1][2]
Reaction Mechanism & Pathway[1][3][4][5]
The reaction proceeds via a direct reductive amination pathway.[1][3][4][5][6] The amine condenses with the aldehyde to form an iminium ion intermediate, which is selectively reduced by the hydride source.[7]
Figure 1: Reaction Pathway and Mechanism
Caption: The stepwise conversion of Aldehyde-M to the amine product via the iminium species. Acid catalysis shifts the equilibrium toward the iminium ion.
Experimental Protocol
Method A: Direct Reductive Amination (Preferred)
Scope: Best for non-hindered primary and secondary amines.[1]
Reagent: Sodium Triacetoxyborohydride (STAB)
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Preparation: In a dry reaction vial equipped with a stir bar, dissolve Aldehyde-M (1.0 mmol, 265 mg) and the Target Amine (1.1 mmol) in anhydrous DCE (5 mL).
Activation: Add Acetic Acid (1.0 mmol, 57 µL). Stir at Room Temperature (RT) for 30 minutes.
Expert Insight: This pre-stir allows the formation of the imine/iminium equilibrium before the reducing agent is introduced, minimizing direct reduction of the aldehyde to the alcohol.
Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.4 mmol, 297 mg) portion-wise over 5 minutes.
Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.
Monitoring: Check reaction progress via LC-MS or TLC.[1] Look for the disappearance of the aldehyde peak (distinct UV trace).[1]
Quench: Once complete, quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
Workup & Purification (The "Basic Trap")
Standard acid/base washes can fail here due to the morpholine group.[1] Follow this specific extraction protocol.
Figure 2: Purification Workflow
Caption: Acid-Base extraction strategy to isolate the basic morpholine product from neutral impurities.
Detailed Workup Steps:
Initial Extraction: Separate the organic layer (DCE) from the quench mixture.[1] Extract the aqueous layer once with DCM.[1] Combine organics.
Acid Extraction (Purification): Extract the combined organic layer with 0.5 M Citric Acid or 1 M HCl (2 x 10 mL).
Mechanism:[1][9][7] The product (containing morpholine and the newly formed amine) will protonate and move into the aqueous acid phase.[1] Neutral impurities (unreacted aldehyde, non-basic byproducts) remain in the organic phase.
Cause: The electron-rich nature of the aldehyde (methoxy + alkoxy donors) deactivates the carbonyl carbon.[1]
Solution: Increase the activation time (Step 2) to 2 hours. Add 4Å Molecular Sieves to remove water and drive the equilibrium toward the imine.[1]
Issue: Dialkylation (Formation of Tertiary Amine from Primary Amine)
Cause: The product secondary amine reacts with another molecule of aldehyde.[1][7][8]
Solution: Use a larger excess of the amine (1.5 – 2.0 equiv).[1] Add the aldehyde slowly to the amine/STAB mixture (Inverse Addition).
Issue: Product Stuck in Aqueous Phase
Cause: The morpholine product is highly polar/water-soluble if not fully deprotonated.[1]
Solution: Ensure the pH is >10 during the final basification. Saturate the aqueous phase with NaCl (brine) before the final DCM extraction to "salt out" the product.[1]
References
Abdel-Magid, A. F., et al. (1996).[1][2][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. The definitive guide on STAB protocols.
Gefitinib Structure & Synthesis. (2002).[1] Journal of Medicinal Chemistry. Demonstrates the utility of the morpholino-alkoxy side chain in EGFR inhibitors.[1] [1]
Tripathi, R. P., et al. (2008).[1] "Recent advances in the reductive amination of aldehydes and ketones."[1][4][5][12][13] Current Organic Chemistry. A comprehensive review of methodologies.
Application Note: Synthesis and Optimization of Schiff Bases from 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
Introduction & Strategic Rationale In modern drug discovery, Schiff bases (imines) characterized by the azomethine (-C=N-) linkage serve as highly versatile pharmacophores. They exhibit a broad spectrum of biological act...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
In modern drug discovery, Schiff bases (imines) characterized by the azomethine (-C=N-) linkage serve as highly versatile pharmacophores. They exhibit a broad spectrum of biological activities, including potent antibacterial, antifungal, and anticancer properties[1][2].
When designing targeted therapeutics, the incorporation of the 5-methoxy-2-(2-morpholinoethoxy)benzaldehyde precursor provides distinct structural advantages. The morpholine ring introduces a basic nitrogen center that significantly enhances the aqueous solubility of the resulting molecule, allowing for the formation of pharmaceutically acceptable salts (e.g., hydrochlorides)[3]. Furthermore, the flexible ether linkage and the electron-donating methoxy group provide crucial hydrogen-bond acceptor sites and conformational adaptability, which are often required for optimal binding in kinase inhibition and other targeted therapies[3].
Mechanistic Principles & Causality
The synthesis of a Schiff base from 5-methoxy-2-(2-morpholinoethoxy)benzaldehyde involves a reversible condensation reaction with a primary amine. Achieving high yields requires strict thermodynamic and kinetic control.
pH-Dependent Causality: The formation of the azomethine bond proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate[1]. This step is highly pH-dependent. A mild acid catalyst (typically glacial acetic acid) is employed to maintain the pH between 4.5 and 5.0[2]. This specific acidity is required to protonate the hydroxyl group of the hemiaminal, converting it into a superior leaving group (water) to facilitate dehydration. However, if the environment becomes too acidic, the primary amine is protonated into a non-nucleophilic ammonium ion, completely halting the reaction[2].
Breaking the Equilibrium: Because the dehydration step releases water, the reaction is susceptible to hydrolysis (reverting to starting materials). To break this thermodynamic equilibrium and drive the reaction forward, water must be continuously sequestered or removed. This is achieved via physical removal (Dean-Stark apparatus, pervaporation) or chemical sequestration (molecular sieves)[4].
Reaction mechanism for Schiff base synthesis highlighting the hemiaminal intermediate and dehydration.
The following protocol outlines the conventional acid-catalyzed reflux method, designed with built-in validation steps to ensure reproducibility and high product purity.
Desiccant: 3Å Molecular Sieves (Optional, for equilibrium shifting)
Step-by-Step Workflow
Reagent Solubilization: In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 5-methoxy-2-(2-morpholinoethoxy)benzaldehyde in 20 mL of absolute ethanol. Stir at room temperature until the solution is completely homogenous.
Controlled Amine Addition: In a separate vial, dissolve 10-11 mmol of the selected primary amine in 5 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde over 5 minutes. Scientific Insight: Dropwise addition prevents localized concentration spikes and minimizes the formation of unwanted side products[1].
Catalytic Activation: Add 2 to 3 drops of glacial acetic acid to the reaction mixture to adjust the pH to the optimal 4.5–5.0 range[2].
Reflux & Kinetic Monitoring: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78–80 °C) using an oil bath. Maintain reflux for 2 to 4 hours[1].
Self-Validation Step: Monitor the reaction every 45 minutes via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The reaction is deemed complete when the distinct aldehyde spot is fully consumed.
Product Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. The Schiff base will naturally precipitate as the solubility decreases. To maximize the yield, place the flask in an ice-water bath (0–5 °C) for an additional 30 minutes[1].
Isolation & Purification: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol. Recrystallize the crude product from hot absolute ethanol to yield the analytically pure Schiff base[1].
Step-by-step experimental workflow for the synthesis and isolation of the Schiff base product.
Analytical Validation
To confirm the structural integrity of the synthesized morpholinoethoxy Schiff base, perform the following spectroscopic validations:
FT-IR Spectroscopy: Confirm the complete disappearance of the strong aldehyde carbonyl stretch (~1690–1710 cm⁻¹) and verify the appearance of a sharp azomethine (-C=N-) stretch between 1620 and 1640 cm⁻¹[2].
¹H-NMR Spectroscopy: Ensure the characteristic aldehyde proton singlet (~9.5–10.0 ppm) is absent. The newly formed imine proton (-CH=N-) should appear as a distinct singlet resonating between 8.2 and 8.8 ppm[2].
Optimization Data & Green Chemistry Alternatives
While conventional reflux is standard, modern synthetic laboratories increasingly utilize green chemistry methodologies to reduce reaction times and improve yields by aggressively shifting the thermodynamic equilibrium[4][5][6].
Table 1: Comparative Efficiency of Schiff Base Synthetic Modalities
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation
National Institutes of Health (NIH) / PMC
URL: [Link]
Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde
MDPI
URL:[Link]
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents
MDPI
URL: [Link]
Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride
Semantic Scholar
URL:[Link]
Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling
National Institutes of Health (NIH) / PMC
URL:[Link]
Using 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde as a kinase inhibitor intermediate
Application Notes & Protocols Topic: 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde: A Key Intermediate for the Synthesis of Next-Generation Kinase Inhibitors Audience: Researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde: A Key Intermediate for the Synthesis of Next-Generation Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][] This has made the pathway's constituent kinases, particularly PI3K and mTOR, high-value targets for therapeutic intervention. The development of small molecule inhibitors targeting these kinases is a major focus of modern drug discovery. This document provides a detailed guide on the use of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde as a strategic intermediate in the synthesis of such inhibitors. We will explore the scientific rationale for its molecular design, provide a robust protocol for its synthesis and characterization, and detail its application in the construction of potent kinase inhibitors through a case-study involving reductive amination. The protocols and insights provided herein are designed to empower researchers to leverage this versatile building block in their drug discovery programs.
Scientific Rationale and Background
The PI3K/Akt/mTOR Signaling Pathway: A Central Hub for Cancer Proliferation
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central integrator of signals from growth factors, nutrients, and cellular energy levels.[3] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate a vast array of cellular processes including protein synthesis, cell growth, and metabolism.[1][][4] The pathway is typically initiated by growth factors activating receptor tyrosine kinases (RTKs), which in turn activate Phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates PIP2 to generate PIP3, a key second messenger that recruits and activates the kinase Akt. Akt then phosphorylates and modulates numerous downstream targets, including the TSC complex, a negative regulator of mTORC1.[1] Dysregulation of this pathway, often through mutations in PI3K or loss of the tumor suppressor PTEN, leads to constitutive mTOR activation, driving uncontrolled cell proliferation and survival, which is a common feature in many human cancers.[] Therefore, inhibitors that target kinases within this cascade are of significant therapeutic interest.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of intervention.
The Morpholine Moiety: A Privileged Pharmacophore
The morpholine ring is frequently incorporated into bioactive molecules and approved drugs, earning it the status of a "privileged structure" in medicinal chemistry.[5][6] Its inclusion is not arbitrary; the morpholine moiety confers several advantageous properties.[7] The oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine provides a basic center that can be crucial for receptor binding or for improving solubility at physiological pH. Overall, morpholine-containing scaffolds are recognized for enhancing drug-like properties such as solubility, metabolic stability, and cell permeability, which collectively contribute to improved pharmacokinetic and pharmacodynamic profiles.[5][8][9] In many kinase inhibitors, the morpholine group occupies a specific pocket in the ATP-binding site, contributing significantly to potency and selectivity.[10][11]
The Benzaldehyde Functional Group: A Versatile Synthetic Handle
The aldehyde group on the 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde intermediate is its key reactive center. Aldehydes are exceptionally versatile functional groups in organic synthesis. They are electrophilic and readily participate in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. For the synthesis of kinase inhibitors, one of the most powerful transformations is reductive amination . This reaction allows for the direct coupling of the aldehyde with a primary or secondary amine to form a new amine linkage, providing a straightforward method to introduce diverse structural motifs and build molecular complexity.[12][13] This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Synthesis and Characterization of the Intermediate
The synthesis of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde is achieved via a Williamson ether synthesis, a reliable and high-yielding reaction.
Protocol: Synthesis of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
This protocol details the reaction between 2-hydroxy-5-methoxybenzaldehyde and 4-(2-chloroethyl)morpholine. The phenolic hydroxyl group is deprotonated by a mild base, and the resulting phenoxide displaces the chloride to form the desired ether linkage.
Caption: Workflow for the synthesis of the title intermediate.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-5-methoxybenzaldehyde (1.0 eq).
Addition of Reagents: Add anhydrous DMF to dissolve the starting material. To this solution, add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) followed by finely powdered potassium carbonate (3.0 eq). Causality Note: K₂CO₃ serves two purposes: as a mild base to deprotonate the phenol and to neutralize the HCl from the hydrochloride salt, driving the reaction forward.
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
Extraction: Extract the aqueous layer three times with ethyl acetate. Causality Note: The product is organic-soluble and will move into the EtOAc layer, while inorganic salts remain in the aqueous layer.
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Characterization and Quality Control
The identity and purity of the synthesized intermediate must be rigorously confirmed before its use in subsequent steps.
Property
Expected Value / Data
Molecular Formula
C₁₄H₁₉NO₄
Molecular Weight
265.31 g/mol
Appearance
Off-white to pale yellow solid or oil
¹H NMR (CDCl₃, 400 MHz)
Peaks corresponding to aldehyde, aromatic, methoxy, morpholine, and ethoxy protons with correct integration and splitting patterns.
¹³C NMR (CDCl₃, 100 MHz)
Peaks corresponding to all 14 unique carbons in the molecule.
Mass Spectrometry (ESI+)
[M+H]⁺ calculated: 266.1387; found: 266.13xx
Purity (HPLC)
≥95%
Application in Kinase Inhibitor Synthesis
The true utility of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde is demonstrated in its conversion to more complex, biologically active molecules. Reductive amination is a cornerstone reaction for this purpose.
Protocol: Reductive Amination
This protocol describes a general procedure for coupling the aldehyde intermediate with a representative amine-containing fragment, such as an aminopyrimidine or other heterocyclic amine commonly found in kinase inhibitors.
Caption: General workflow for reductive amination of the intermediate.
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
Acetic Acid (optional, catalytic amount)
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
Reaction Setup: To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde intermediate and the chosen amine fragment.
Solvent Addition: Add anhydrous DCE or DCM and stir to dissolve the reactants. A catalytic amount of acetic acid can be added to facilitate imine formation, though it is not always necessary.
Reducing Agent: Add sodium triacetoxyborohydride portion-wise over 10-15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion intermediate formed in situ much faster than it reduces the starting aldehyde, minimizing side reactions.
Reaction: Stir the mixture at room temperature until the reaction is complete (typically 2-24 hours), as monitored by TLC or LC-MS.
Workup: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution. Stir for 30 minutes.
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product. This product can be the final inhibitor or an intermediate for further diversification, for example, via a Suzuki coupling at a halogenated site on the amine fragment.[12][14]
Use fresh NaBH(OAc)₃. Add a catalytic amount of acetic acid. If necessary, slightly increase the reaction temperature (e.g., to 40 °C).
Side product formation (e.g., reduced aldehyde)
Reducing agent is too harsh or was added before imine formation.
Use NaBH(OAc)₃ as specified. Ensure the aldehyde and amine are mixed before adding the reducing agent.
Difficult purification
Close polarity of product and starting materials.
Optimize the chromatography solvent system. Consider a different type of purification (e.g., preparative HPLC or crystallization).
Conclusion
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde is a highly valuable and strategically designed intermediate for medicinal chemistry. Its structure combines the beneficial pharmacokinetic properties of the morpholine moiety with the synthetic versatility of the benzaldehyde functional group. The protocols outlined in this guide provide a reliable pathway for its synthesis and its subsequent elaboration into potential PI3K/mTOR kinase inhibitors. By employing robust and scalable reactions like Williamson ether synthesis and reductive amination, researchers can efficiently generate libraries of novel compounds for biological evaluation, accelerating the discovery of new therapeutics for cancer and other diseases driven by aberrant kinase signaling.
References
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews. Available at: [Link]
Kaur, H., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry & Biodiversity. Available at: [Link]
Kim, D. H., & Sabatini, D. M. (2011). mTOR Signaling, Function, Novel Inhibitors, and Therapeutic Targets. The Journal of Clinical Investigation. Available at: [Link]
Zou, Z., et al. (2020). Overview of Research into mTOR Inhibitors. Molecules. Available at: [Link]
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry. Available at: [Link]
Wikipedia. (n.d.). mTOR inhibitors. Available at: [Link]
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]
Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
He, W., et al. (2015). Development of a practical synthesis to PI3K α-selective inhibitor GDC-0326. Organic Process Research & Development. Available at: [Link]
Kumamoto University. (2025). Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. Medical Xpress. Available at: [Link]
Tian, Q., et al. (2013). A practical synthesis of a PI3K inhibitor under noncryogenic conditions via functionalization of a lithium triarylmagnesiate intermediate. Organic Process Research & Development. Available at: [Link]
Al-Warhi, T., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules. Available at: [Link]
Tiwary, P., et al. (2024). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. ChemistrySelect. Available at: [Link]
Raynaud, F. I., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Future Medicinal Chemistry. Available at: [Link]
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry. Available at: [Link]
Raynaud, F. I., et al. (2012). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link]
PrepChem. (n.d.). Synthesis of 4-(2-morpholinoethoxy)benzaldehyde. Available at: [Link]
Wang, A., et al. (2016). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. ResearchGate. Available at: [Link]
Wang, A., et al. (2016). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. European journal of medicinal chemistry. Available at: [Link]
Lyssikatos, J. P., et al. (2009). 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Introduction & Rationale
Gefitinib (commercially known as Iressa) is a pioneering first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) utilized in the targeted therapy of non-small cell lung cancer (NSCLC)[1]. The pharmacophore of gefitinib consists of a quinazoline core, a 3-chloro-4-fluorophenylamino group at the C4 position, and a morpholinopropoxy solubilizing tail at the C6 position[1].
Despite its clinical success, acquired resistance (e.g., via the T790M mutation) and variable pharmacokinetic profiles drive the continuous need for novel analogs. Modifying the alkyl chain length of the solubilizing tail—specifically transitioning from a morpholinopropoxy to a morpholinoethoxy group—alters the molecule's lipophilicity, spatial orientation, and potentially its kinase binding affinity[1]. This Application Note details a highly optimized, convergent synthetic route for producing ethoxy-gefitinib analogs, utilizing 3-(2-morpholinoethoxy)-4-methoxybenzaldehyde as the foundational building block.
Mechanistic Overview & Synthetic Strategy
Traditional syntheses of gefitinib (such as the Gibson route) rely on the selective demethylation of 6,7-dimethoxyquinazolin-4-one, followed by sequential protection, chlorination, and late-stage O-alkylation. This linear approach is often plagued by poor regioselectivity and diminished overall yields[2].
To circumvent these bottlenecks, we employ a bottom-up, convergent strategy starting from the pre-alkylated benzaldehyde. The causality and mechanistic rationale for each step are as follows:
Pinnick Oxidation: The starting 3-(2-morpholinoethoxy)-4-methoxybenzaldehyde is oxidized to the corresponding benzoic acid using sodium chlorite. Sulfamic acid is critically employed as a hypochlorite scavenger. This prevents the destructive N-oxidation or electrophilic chlorination of the sensitive tertiary amine in the morpholine ring.
Regioselective Nitration: Electrophilic aromatic substitution introduces a nitro group at the C6 position. Under the strongly acidic conditions (HNO3/AcOH), the morpholine nitrogen becomes protonated, forming an ammonium ion that paradoxically stabilizes the intermediate against unwanted decarboxylation[3].
One-Pot Reduction and Cyclization: The nitro group is chemoselectively reduced using iron powder in acetic acid. The resulting anthranilic acid intermediate is immediately cyclized using formamidine acetate. Formamidine acetate acts as a highly efficient bidentate synthon, supplying both the C2 carbon and N3 nitrogen required to close the quinazolin-4-one ring without the instability issues associated with formamide derivatives[2].
Activation and SNAr Coupling: The quinazolin-4-one is activated via chlorination with POCl3. The subsequent nucleophilic aromatic substitution (SNAr) with 3-chloro-4-fluoroaniline is performed in isopropanol (IPA), a protic solvent that accelerates the reaction by stabilizing the Meisenheimer complex transition state via hydrogen bonding.
Figure 1: Synthetic workflow for ethoxy-gefitinib from morpholinoethoxy benzaldehyde.
Experimental Protocols
Note: All protocols are designed as self-validating systems. In-process controls (IPCs) via TLC or LC-MS are mandatory before proceeding to subsequent steps.
Protocol 1: Oxidation to 3-(2-Morpholinoethoxy)-4-methoxybenzoic acid
Preparation: Dissolve 3-(2-morpholinoethoxy)-4-methoxybenzaldehyde (1.0 eq, 50 g) in a 1:1 mixture of deionized water and acetonitrile (500 mL).
Scavenger Addition: Add sulfamic acid (1.5 eq) to the solution and cool the reaction vessel to 5–10 °C using an ice bath.
Oxidation: Dissolve sodium chlorite (1.6 eq) in 100 mL of deionized water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.
Maturation & Workup: Stir the mixture for 4 hours. Extract the aqueous layer with dichloromethane (DCM) (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the benzoic acid intermediate.
Protocol 2: Regioselective Nitration
Preparation: Dissolve the benzoic acid intermediate (1.0 eq) in glacial acetic acid (5 volumes) and cool to 0 °C[2].
Nitration: Slowly add fuming nitric acid (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C to prevent oxidative cleavage of the morpholine ring[2].
Maturation & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by pouring it over crushed ice (10 volumes). Filter the resulting yellow precipitate, wash extensively with cold water to remove residual acid, and dry under vacuum at 45 °C[2].
Protocol 3: One-Pot Reduction and Quinazolinone Cyclization
Reduction: Dissolve the nitrobenzoic acid intermediate (1.0 eq) in a mixture of methanol and acetic acid (4:1, 500 mL). Add fine iron powder (5.0 eq) and heat to 60 °C for 2 hours.
Filtration: Critical Step - Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. This prevents iron-catalyzed degradation during the high-temperature cyclization.
Cyclization: Transfer the filtrate to a clean flask. Add formamidine acetate (3.0 eq) and reflux the mixture at 100 °C for 6 hours.
Workup: Cool the mixture to 5 °C. The 6-(2-morpholinoethoxy)-7-methoxyquinazolin-4(3H)-one will precipitate. Filter, wash with chilled methanol, and dry.
Protocol 4: Chlorination and SNAr Coupling
Activation: Suspend the quinazolinone (1.0 eq) in anhydrous toluene. Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) as a non-nucleophilic acid scavenger, followed by POCl3 (3.0 eq). Reflux at 110 °C for 6 hours.
Intermediate Isolation: Distill off the toluene and excess POCl3 under vacuum. The resulting 4-chloroquinazoline intermediate is highly moisture-sensitive and must be used immediately without aqueous workup.
Coupling: Dissolve the crude 4-chloroquinazoline in isopropanol (IPA). Add 3-chloro-4-fluoroaniline (1.1 eq) and reflux at 85 °C for 4 hours.
Final Workup: Cool the reaction to room temperature. The ethoxy-gefitinib analog precipitates as a hydrochloride salt. Filter the solid, suspend in water, neutralize with aqueous NH3 (pH 8), extract with DCM, and recrystallize from ethyl acetate to yield the highly pure target API.
Quantitative Data & Yield Analysis
The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the synthesis of the ethoxy-gefitinib analog. Data is benchmarked against established industrial standards for quinazoline core synthesis.
Reaction Step
Reagents & Catalysts
Temp (°C)
Time (h)
Expected Yield (%)
Target Purity (HPLC %)
1. Pinnick Oxidation
NaClO2, Sulfamic Acid
5–10
4
88
>98
2. Nitration
HNO3, Glacial AcOH
0–25
12
82
96
3. Reduction & Cyclization
Fe, AcOH, Formamidine Acetate
60–100
8
75
95
4. Chlorination
POCl3, DIPEA, Toluene
110
6
90
97
5. SNAr Coupling
3-Cl-4-F-Aniline, IPA
85
4
85
>99
References
Wu, X. et al. "Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity." PMC - NIH.
Kumar, N. et al. "A simple and highly efficient process for synthesis of Gefitinib and its intermediate." Indian Journal of Chemistry (NIScPR).
"Process for the preparation of gefitinib - EP2155656A2." Google Patents.
Kumar, N. et al. "A simple and highly efficient process for synthesis of Gefitinib and its intermediate." ResearchGate.
General procedure for O-alkylation of hydroxybenzaldehydes with morpholine derivatives
Application Note: Optimized O-Alkylation of Hydroxybenzaldehydes with Morpholine Derivatives Part 1: Scientific Foundation & Mechanism[1] The O-alkylation of hydroxybenzaldehydes (e.g., 4-hydroxybenzaldehyde) with morpho...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized O-Alkylation of Hydroxybenzaldehydes with Morpholine Derivatives
Part 1: Scientific Foundation & Mechanism[1]
The O-alkylation of hydroxybenzaldehydes (e.g., 4-hydroxybenzaldehyde) with morpholine derivatives (typically 4-(2-chloroethyl)morpholine hydrochloride) is a cornerstone reaction in medicinal chemistry.[1] This transformation attaches a solubilizing morpholine tail to a pharmacophore, significantly improving the pharmacokinetic profile (solubility and metabolic stability) of the final drug candidate.
Mechanistic Insight
The reaction follows a classical Williamson Ether Synthesis pathway (
).[2][3][4][5] However, the specific use of 4-(2-chloroethyl)morpholine hydrochloride introduces a critical variable: the reagent is a salt.[1]
Neutralization: The base (typically
) must first neutralize the hydrochloride salt of the morpholine reagent to release the free amine.
Deprotonation: The base deprotonates the phenolic hydroxyl group of the benzaldehyde, forming a phenoxide anion (a strong nucleophile).
Finkelstein Catalysis (Optional but Recommended): The addition of Potassium Iodide (KI) converts the alkyl chloride into a more reactive alkyl iodide in situ, accelerating the reaction rate.
Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of the morpholine side chain, displacing the halide.
Critical Consideration: Because the morpholine reagent is a nitrogen mustard analog (albeit milder), it can cyclize intramolecularly to form a reactive aziridinium ion. While this intermediate is highly reactive toward the phenoxide, it is also unstable. Maintaining proper temperature and solvent polarity is essential to favor intermolecular attack over decomposition.[1]
Figure 1: Mechanistic pathway showing the dual activation required for the hydrochloride salt reagent and the phenol substrate.[1]
Part 2: Experimental Protocols
Safety Advisory
4-(2-chloroethyl)morpholine is a skin irritant and potential vesicant.[1] Handle in a fume hood.
DMF (Dimethylformamide), anhydrous (5 mL per gram of aldehyde)
Step-by-Step Procedure:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[1]
Solubilization: Add 4-Hydroxybenzaldehyde and DMF. Stir until fully dissolved.
Base Addition: Add
and KI.[1] Stir the suspension for 15 minutes at room temperature. Note: The solution may turn yellow/orange due to phenoxide formation.
Reagent Addition: Add 4-(2-chloroethyl)morpholine hydrochloride in a single portion.
Reaction: Heat the mixture to 80°C . Stir vigorously for 4–6 hours.
QC Check: Monitor by TLC (EtOAc/Hexane 1:1).[1] The aldehyde starting material (Rf ~0.4) should disappear; the product (Rf ~0.1, stains with Dragendorff or Iodine) will appear near the baseline or slightly higher depending on the plate type.
Quench: Cool to room temperature. Pour the mixture into 5 volumes of ice-water.
Extraction: Extract with Ethyl Acetate (
).
Wash (Critical Step): Wash the combined organic layers with 10% NaOH (
).
Why? This removes any unreacted phenol, which is difficult to separate by chromatography later.
Drying: Wash with brine, dry over
, filter, and concentrate in vacuo.
Method B: Green Chemistry Alternative (Acetone/Reflux)
For labs avoiding DMF, Acetone can be used, though reaction times are longer (12–18 hours).
Green method.[1] Requires phase transfer catalyst.[1]
Troubleshooting Guide:
Problem: Low Yield / Recovered Starting Material.
Solution: The morpholine hydrochloride consumes 1 equivalent of base immediately. Ensure you are using at least 3 equivalents of
(1 for neutralization, 1 for phenol, 1 excess).
Problem: Product is an oil that won't crystallize.
Solution: These amino-ethers are often oils.[1] Convert to the hydrochloride salt (add HCl in ether) to obtain a solid for easier handling and storage.
References
General Williamson Ether Synthesis Protocol
BenchChem. (2025).[1][2][6][7][8] Synthesis of 4-(2-morpholinoethoxy)benzaldehyde. Retrieved from
Mechanistic Overview
Master Organic Chemistry.[1] (2014).[1][3] The Williamson Ether Synthesis. Retrieved from
Green Chemistry Modifications
MDPI. (2025).[1] Environmentally Friendly Green O-Alkylation Reaction.[1] Retrieved from
Specific Reagent Data (4-(2-chloroethyl)morpholine)
PubChem.[1][9] Compound Summary: 4-(2-Chloroethyl)morpholine.[1][10] Retrieved from
Topic: Catalytic Hydrogenation of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde Imines
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of secondary amines is a cornerstone of medicinal chemistry and drug development, with these moieties being preva...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of secondary amines is a cornerstone of medicinal chemistry and drug development, with these moieties being prevalent in a vast array of pharmacologically active compounds. Reductive amination, a process involving the formation of an imine followed by its reduction, stands as one of the most direct and efficient methods for their preparation. This application note provides a comprehensive guide to the synthesis and subsequent catalytic hydrogenation of imines derived from 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde. We will explore the underlying chemical principles, provide detailed, validated protocols for heterogeneous catalytic hydrogenation using common catalysts like Palladium on Carbon (Pd/C) and Raney® Nickel, and discuss critical process parameters, catalyst selection rationale, and troubleshooting. The methodologies described herein are designed to be robust and adaptable for researchers engaged in the synthesis of complex amine-containing molecules.
Introduction: The Strategic Importance of Reductive Amination
The transformation of a carbonyl compound into an amine via an imine intermediate is a powerful tool in organic synthesis.[1] This two-step, often one-pot, sequence known as reductive amination offers high atom economy and versatility.[1][2] The core of this process is the reduction of the carbon-nitrogen double bond (C=N) of the imine. While stoichiometric hydride reagents can achieve this, catalytic hydrogenation using molecular hydrogen (H₂) is preferred in industrial and scalable applications due to its cleaner profile, higher efficiency, and reduced waste generation.[3][4]
The substrate class in focus, derived from 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde, presents a multi-functional scaffold. The presence of an aromatic ring, ether linkages, and a tertiary amine (morpholine) requires careful consideration of chemoselectivity during the hydrogenation step. This guide provides the necessary expertise to navigate these challenges and successfully synthesize the target secondary amines.
Synthesis of Key Starting Material: 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
Workflow for Aldehyde Synthesis
Caption: Synthetic route to the precursor aldehyde.
Step 1: Reimer-Tiemann Reaction to form 2-Hydroxy-5-methoxybenzaldehyde.
This reaction introduces a formyl group onto the phenol ring ortho to the hydroxyl group. The synthesis of 2-hydroxy-5-methoxybenzaldehyde from 4-methoxyphenol via the Reimer-Tiemann reaction is a well-established procedure.[5][6]
Step 2: Williamson Ether Synthesis.
The resulting salicylaldehyde derivative is then alkylated using 4-(2-chloroethyl)morpholine in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or Acetonitrile) to yield the final aldehyde product, 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde. This is a standard method for forming ether linkages.[7]
Part I: Imine Formation Protocol
The formation of an imine (or Schiff base) is a condensation reaction between an aldehyde and a primary amine, which proceeds via a carbinolamine intermediate and eliminates a molecule of water.[8][9] The reaction is typically catalyzed by mild acid and is reversible.[10][11] To drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves.
Protocol 3.1: General Procedure for Imine Synthesis
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (optionally with a Dean-Stark trap), add 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (1.0 eq).
Reagents: Add the desired primary amine (1.0 - 1.1 eq) and an appropriate solvent (e.g., Toluene or Dichloromethane, ~0.2 M concentration).
Catalysis: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid (0.01 - 0.05 eq). The optimal pH for imine formation is generally around 4.5-5.[10][11]
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. If not, molecular sieves can be added to the reaction mixture.
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aldehyde starting material is consumed.
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, it can be neutralized with a mild base (e.g., triethylamine or saturated NaHCO₃ solution). The solvent is then removed under reduced pressure. The crude imine is often of sufficient purity for the subsequent hydrogenation step but can be purified by column chromatography if necessary.
Part II: Catalytic Hydrogenation of Imines
The reduction of the imine C=N double bond to an amine is the critical step. Catalytic hydrogenation is the method of choice, offering high efficiency and selectivity.[12] The selection of the catalyst is paramount and depends on the substrate's functional groups and the desired reaction conditions.
Overall Reaction Workflow
Caption: Two-stage process for reductive amination.
Catalyst Selection: A Mechanistic Rationale
For the hydrogenation of the prepared imines, heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture.[4]
Palladium on Carbon (Pd/C): This is a highly versatile and widely used catalyst for the hydrogenation of various functional groups, including imines.[13] It is generally effective under mild conditions (room temperature, atmospheric H₂ pressure) and shows good functional group tolerance.[1] For the given substrate, Pd/C is an excellent first choice due to its high activity and operational simplicity.[14]
Raney® Nickel (Ra-Ni): A sponge-like nickel-aluminum alloy, Raney Nickel is a powerful catalyst, particularly for the reduction of nitrogen-containing functional groups.[15] It is often the catalyst of choice for industrial reductive aminations.[16] It may require slightly higher temperatures or pressures than Pd/C but is highly effective. The reaction mechanism involves the addition of the amine to formaldehyde, dehydration to an imine, and subsequent hydrogenation.[17]
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another effective catalyst that is reduced in situ to active platinum metal. It is often used for the hydrogenation of aromatic rings, but under controlled conditions, it can be used for imine reduction.[18]
Chemoselectivity Considerations:
Aromatic Ring: Under the mild conditions proposed (≤ 50 psi H₂, room temperature to 50°C), hydrogenation of the benzene ring is highly unlikely with Pd/C or Ra-Ni.[13]
Ether Linkages: The methoxy and morpholinoethoxy groups are stable under these catalytic hydrogenation conditions.
Catalyst Poisoning: The morpholine nitrogen is a tertiary amine. Amines, particularly the product secondary amine, can act as catalyst poisons by strongly adsorbing to the catalyst surface, which can slow down or inhibit the reaction.[19] Using a slightly higher catalyst loading or a co-solvent like acetic acid can sometimes mitigate this effect.
Protocol A: Hydrogenation with Palladium on Carbon (Pd/C)
This protocol uses a hydrogen balloon, making it suitable for any standard laboratory fume hood.[14]
Vessel Preparation: Add the crude imine (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate; ~0.1-0.2 M) to a thick-walled round-bottom or Parr flask equipped with a magnetic stir bar.
Catalyst Handling: In a fume hood, carefully add 5% or 10% Palladium on Carbon (5-10 mol% Pd by weight) to the flask. Caution: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen. Ensure the flask is under an inert atmosphere (e.g., Argon or Nitrogen) before adding the solvent.[14]
System Purge: Seal the flask with a septum. Connect it to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with inert gas. Repeat this cycle 3-5 times to remove all oxygen.
Hydrogenation: Replace the inert gas line with a balloon filled with hydrogen gas (H₂). For pressures slightly above atmospheric, a double-layered balloon is recommended.[14] Purge the system with H₂ by evacuating and backfilling 3 times.
Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).[14]
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the imine spot and the appearance of the more polar amine product spot indicates progress. The reaction is typically complete within 2-24 hours.
Work-up & Catalyst Removal: Once complete, carefully purge the flask with an inert gas to remove all hydrogen. Caution: The catalyst is now highly pyrophoric as it is saturated with hydrogen.[14] Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent. Never allow the catalyst-laden Celite pad to dry in the air. It should be immediately quenched by suspending it in water.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude secondary amine, which can be purified by column chromatography or crystallization if required.
Protocol B: Hydrogenation with Raney® Nickel
This protocol provides a robust alternative to Pd/C.
Catalyst Preparation: Raney® Nickel is typically supplied as a slurry in water. Decant the water and wash the catalyst several times with the chosen reaction solvent (e.g., Methanol or Ethanol) to remove residual water.
Reaction Setup: In a flask suitable for hydrogenation, combine the imine (1.0 eq) and the solvent. Add the washed Raney® Nickel slurry (approx. 10-20% by weight relative to the imine).
System Purge & Hydrogenation: Follow the same procedure for purging the system with inert gas and then introducing hydrogen as described in Protocol A (steps 3 and 4). For more challenging reductions, a Parr hydrogenation apparatus can be used at elevated pressures (e.g., 50 psi).
Reaction Conditions: Stir the reaction vigorously. The reaction may require gentle heating (40-50°C) to proceed at a reasonable rate.
Monitoring and Work-up: Monitor the reaction as before. After completion, purge with inert gas. The Raney® Nickel can be removed by filtration through Celite® or by using a magnetic stir bar to hold the magnetic catalyst at the bottom of the flask while decanting the solution. Quench the catalyst immediately with water.
Isolation: Remove the solvent under reduced pressure to obtain the product amine.
Data and Troubleshooting
Table 1: Summary of Typical Hydrogenation Conditions
- Use fresh, high-quality catalyst.- Increase catalyst loading.- Add a co-solvent like acetic acid (1-5 vol%).- Ensure H₂ balloon is full; check for leaks.- Increase stirring speed.
Incomplete Conversion
- Catalyst deactivation over time- Equilibrium with starting material
- Add a fresh portion of catalyst.- Increase H₂ pressure or reaction temperature slightly.
Side Product Formation
- Reduction of the aromatic ring (unlikely)- Hydrolysis of imine back to aldehyde
- Use milder conditions (lower temperature/pressure).- Ensure the reaction system is anhydrous during imine formation and hydrogenation.
Conclusion
The catalytic hydrogenation of imines derived from 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde is a reliable and scalable method for the synthesis of valuable secondary amines. By carefully selecting the catalyst—with Pd/C and Raney® Nickel being excellent choices—and controlling reaction parameters, high yields of the desired products can be achieved with excellent chemoselectivity. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
Wikipedia. Hydrogenation of carbon–nitrogen double bonds. [Link]
Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. [Link]
Taylor & Francis Online. (2012, May 29). Convenient Method for Reduction of C-N Double Bonds in Oximes, Imines, and Hydrazones Using Sodium Borohydride–Raney Ni System. [Link]
Chemistry Stack Exchange. (2018, December 4). Conditions for imine formation. [Link]
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link]
Royal Society of Chemistry. (2006, June 6). Mechanistic investigation on the hydrogenation of imines by [p-(Me2CH)C6H4Me]RuH(NH2CHPhCHPhNSO2C6H4-p-CH3). Experimental support for an ionic pathway. [Link]
ACS Publications. (2011, April 5). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. [Link]
National Center for Biotechnology Information. (2022, August 11). A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. [Link]
Nature. Recent advances in the asymmetric reduction of imines by recycled catalyst systems. [Link]
ResearchGate. (2025, November 13). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. [Link]
ResearchGate. (2026, February 22). Chapter 5 - Homogeneous hydrogenation of imines. [Link]
National Center for Biotechnology Information. (2022, January 18). Reduction of imines with a reusable bimetallic PdCo–Fe3O4 catalyst at room temperature under atmospheric pressure of H2. [Link]
Royal Society of Chemistry. (2022, January 18). Reduction of imines with a reusable bimetallic PdCo–Fe3O4 catalyst at room temperature under atmospheric pressure of H2. [Link]
MDPI. (2015, December 16). Heterogeneous Ru-Based Catalysts for One-Pot Synthesis of Primary Amines from Aldehydes and Ammonia. [Link]
OPEN FAU. Imine Reduction with Main Group Metal Catalysts. [Link]
National Center for Biotechnology Information. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. [Link]
Semantic Scholar. Hydrogenation of nitriles and imines for hydrogen storage. [Link]
Science of Synthesis. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]
Nature. (2024, January 22). Electrophotocatalytic hydrogenation of imines and reductive functionalization of aryl halides. [Link]
Organic Chemistry Portal. Hydrogenation (atmospheric pressure) with Pd/C. [Link]
ACS Publications. (2024, September 12). Imine Reductases and Reductive Aminases in Organic Synthesis. [Link]
ACS Publications. (2007, April 20). Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. [Link]
University of Illinois. The Art of Heterogenous Catalytic Hydrogenation Part 2. [Link]
ACS Publications. Catalytic asymmetric hydrogenation of imines. Use of rhodium(I)/phosphine complexes and characterization of rhodium(I)/imine complexes. [Link]
ACS Publications. Catalytic hydrogenation of aromatic hydrocarbons. [Link]
Ghent University Academic Bibliography. (2022, April 19). Chemoselective hydrogenation and coupling reactions of halogenated aromatic imines and iminium ions. [Link]
Royal Society of Chemistry. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. [Link]
Royal Society of Chemistry. Chemoselective hydrogenation of imines catalysed by IrIII complexes. [Link]
Wiley Online Library. (2010, December 15). Palladium-Catalyzed Asymmetric Hydrogenation of Simple Ketimines Using a Brønsted Acid as Activator. [Link]
MDPI. (2020, February 14). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]
YouTube. (2021, June 22). Raney Nickel Reduction Mechanism. [Link]
National Center for Biotechnology Information. Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. [Link]
MDPI. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. [Link]
PubMed. (2014, October 15). Hydrogenation of imines catalyzed by trisphosphine-substituted molybdenum and tungsten nitrosyl hydrides and co-catalytic acid. [Link]
CNKI. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]
Avoiding polymerization of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
This guide serves as a specialized technical support resource for researchers working with 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (CAS: 68997-45-5). It addresses the compound's specific instability profile, often m...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for researchers working with 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (CAS: 68997-45-5). It addresses the compound's specific instability profile, often misidentified as simple "polymerization," and provides actionable protocols for stabilization and recovery.
The Core Instability Mechanism: The "Zwitterionic Trap"
Diagnosis: Users often report that the clear yellow oil turns into a sticky gum or crystalline solid upon storage. While frequently termed "polymerization," this phenomenon is primarily an oxidative degradation followed by ionic networking .
The Chemical Causality
This molecule possesses a "Push-Pull" instability due to two conflicting functional groups:
The Aldehyde (Electrophile): Highly susceptible to auto-oxidation to form a carboxylic acid (benzoic acid derivative), especially when activated by the ortho-alkoxy group.
The Morpholine (Base): A tertiary amine that acts as an internal base.
The Degradation Pathway:
Auto-oxidation: Atmospheric oxygen converts the aldehyde to 5-methoxy-2-(2-morpholinoethoxy)benzoic acid.
Proton Transfer: The newly formed acid protonates the morpholine nitrogen on a neighboring molecule.
Pseudo-Polymerization: These zwitterionic species form strong intermolecular ionic bonds, creating a lattice that resembles a polymer or gum.
Visualization: The Degradation Cascade
Figure 1: The oxidative pathway leading to pseudo-polymerization. The formation of the acid intermediate triggers an ionic networking event with the basic morpholine tails of remaining molecules.
Troubleshooting & FAQs
Direct solutions to common laboratory scenarios.
Q1: My sample has solidified into a gum. Is it ruined?
Answer: Not necessarily. If the solidification is due to the "Zwitterionic Trap" (acid-base salt formation), you can often recover the aldehyde.
The Fix: The "polymer" is likely a salt. You need to break the ionic bond.
Quick Test: Dissolve a small amount in Dichloromethane (DCM) . If it dissolves but remains cloudy, add aqueous Sodium Bicarbonate (NaHCO₃) . If the organic layer clears, it was the salt.
See the Recovery Protocol below.
Q2: Why does the color change from pale yellow to dark brown?
Answer: This indicates advanced oxidation and potentially Schiff base formation .
Cause: If the sample was exposed to trace amines or ammonium salts, the aldehyde reacts to form imines (Schiff bases), which are deeply colored.
Prevention: Ensure all glassware is free of amine residues (e.g., from cleaning with ammonia-based detergents).
Q3: Can I store this in DMSO or Methanol?
Answer:Avoid alcohols (Methanol/Ethanol) for long-term storage.
Reason: In the presence of the morpholine (basic catalyst), the aldehyde can react with the alcohol to form hemiacetals or acetals . This is a reversible equilibrium but complicates NMR analysis and purity.
Recommendation: Store neat (if oil) or in anhydrous Toluene or DCM under Argon.
Q4: I see a new peak at ~10 ppm disappearing in NMR. What happened?
Answer: The peak at ~10 ppm is the aldehyde proton. Its disappearance confirms oxidation to the carboxylic acid (which has no proton in that region, or a very broad one >11 ppm) or conversion to an acetal.
Critical Handling Protocols
Protocol A: The "Golden Rule" Storage System
To prevent polymerization, you must break the Oxidation -> Acid cycle.
Parameter
Specification
Scientific Rationale
Atmosphere
Argon (Preferred) or Nitrogen
Argon is heavier than air and provides a better blanket to prevent O₂ diffusion.
Temperature
-20°C
Slows the kinetics of auto-oxidation significantly.
Container
Amber Glass with Teflon-lined cap
Blocks UV light (radical initiator) and prevents leaching from plastics.
Stabilizer
None (usually)
If long-term storage is critical, trace BHT (butylated hydroxytoluene) can be added, but must be removed before use.
Protocol B: Recovery of "Polymerized" Material
Use this workflow to regenerate the aldehyde from the oxidized gum.
Dissolution: Take the gummy solid and attempt to dissolve it in DCM. If it is stubborn, sonicate for 5 minutes.
Free-Basing: Transfer the solution to a separatory funnel.
Extraction: Wash the organic layer vigorously with Sat. NaHCO₃ (2x).
Mechanism: The bicarbonate deprotonates the carboxylic acid impurity (converting it to the water-soluble sodium benzoate salt) and neutralizes the morpholine ammonium salt, freeing the aldehyde base.
Separation: Collect the DCM layer (bottom). The oxidized impurity (acid) remains in the aqueous layer.
Drying: Dry the DCM layer over Na₂SO₄, filter, and concentrate in vacuo at <40°C.
Validation:
Optimization
Removing unreacted 4-(2-chloroethyl)morpholine from reaction mixture
Topic: Removing Unreacted 4-(2-chloroethyl)morpholine (CEM) The Hazard & The Chemistry Before attempting removal, it is critical to understand why 4-(2-chloroethyl)morpholine (CEM) is difficult to remove and why it poses...
Before attempting removal, it is critical to understand why 4-(2-chloroethyl)morpholine (CEM) is difficult to remove and why it poses a safety risk.
The Aziridinium Trap:
CEM is a nitrogen mustard derivative. In solution, particularly at neutral to basic pH, it does not exist solely as a linear alkyl chloride. It cyclizes to form a highly reactive aziridinium ion intermediate. This species is:
Highly Electrophilic: It reacts with nucleophiles (DNA, proteins), making it a potent genotoxic impurity (GTI).
Amphiphilic: The equilibrium between the free base and the ionic aziridinium species complicates liquid-liquid extraction.
Mechanism of Persistence:
Figure 1: The equilibrium between the stable salt, the organic-soluble free base, and the reactive aziridinium cation.
Strategic Decision Matrix
The removal strategy depends entirely on the chemical nature of your Target Product .
Figure 2: Workflow for selecting the appropriate purification protocol.
Best for: Ethers, esters, amides, or phenols where the product is neutral.
The Logic:
CEM has a pKa of approximately 6.5–7.0 (for the morpholine nitrogen). By lowering the pH of the aqueous phase to < 2, CEM is fully protonated (CEM-H+) and partitions into the water layer. The aziridinium ion is also cationic and stays in the water.
Protocol:
Dilute: Dilute the reaction mixture with a non-polar organic solvent (Ethyl Acetate or DCM).
Wash 1 (Acidic): Wash the organic layer 3x with 1M HCl or 1M NaHSO₄ .
Why? This protonates the morpholine nitrogen, forcing it into the aqueous phase.
Wash 2 (Brine): Wash 1x with saturated brine to remove residual acid.
Dry & Concentrate: Dry over MgSO₄ and concentrate.
Common Failure:
Issue: Product precipitates during acid wash.
Fix: Your product might have acid-sensitive groups or be slightly basic.[1] Switch to Method B .
Method B: Chemical Scavenging (For Basic Products)
Best for: Amines, pyridines, or nitrogen-heterocycles where acid washing would remove the product.
The Logic:
Since you cannot use pH to separate two amines, you must exploit the electrophilicity of CEM. By adding a "super-nucleophile" (scavenger), you covalently bind the CEM, transforming it into a highly polar species that can be washed away or filtered off.
Option B1: Polymer-Supported Thiol (Recommended for Pharma)
Reagent: SiliaMetS® Thiol or equivalent Thiol-functionalized silica/resin.
Protocol:
Add 2–4 equivalents (relative to expected excess CEM) of Thiol resin to the reaction mixture.
Stir at room temperature for 2–4 hours.
Filter the resin.[1][2] The CEM is now chemically bound to the solid bead.
Mechanism: Thiosulfate attacks the aziridinium ion, forming a Bunte salt (highly water-soluble zwitterion).
Perform a standard aqueous workup. The Bunte salt will stay in the water; your organic amine product extracts into DCM/EtOAc.
Method C: Cation Exchange Chromatography (SCX)
Best for: Final polishing of small-scale reactions.
The Logic:
Strong Cation Exchange (SCX) cartridges bind all amines. However, you can exploit subtle pKa differences or wash extensively to remove the "greasier" product while the small, highly basic CEM sticks tighter, or vice-versa depending on the product structure.
Protocol:
Load reaction mixture onto an SCX cartridge (pre-conditioned with MeOH).
Wash: Flush with MeOH (removes non-basic impurities).
Elute: Elute with 2M NH₃ in MeOH .
Note: This method isolates all amines. If CEM co-elutes, this method is insufficient.
Refinement: Use Reverse Phase (C18) chromatography at high pH (pH 10 with Ammonium Bicarbonate). The lipophilicity difference between CEM (small, polar) and your drug candidate (likely large, lipophilic) usually allows easy separation.
Quantitative Data & Specifications
Property
Value
Implication for Workup
Molecular Weight
149.62 g/mol (Free Base)
Small molecule; volatile (risk of inhalation).
Boiling Point
~94°C (at 12 mmHg)
Do not attempt to remove by evaporation; it will co-distill or polymerize.
Solubility (HCl Salt)
High in Water, MeOH
Hard to extract from water if pH is neutral.
Solubility (Free Base)
High in DCM, EtOAc, Toluene
Extracts into organics at pH > 8.
Reactivity
Forms Aziridinium Ion
Genotoxic. Must be quenched before disposal.
Frequently Asked Questions (FAQ)
Q: Can I just rotovap the CEM off?A:No. While the boiling point suggests volatility, the free base is unstable and prone to polymerization (forming poly-morpholines) upon heating. Furthermore, as a nitrogen mustard, heating it increases the risk of vapor exposure. Always chemically quench or wash it out.
Q: I see a new spot on TLC that isn't my product or CEM. What is it?A: It is likely the dimer . Two CEM molecules can react with each other (one acts as nucleophile, the other as electrophile) to form a piperazine-type dimer. This is common if the reaction mixture was heated too long without a nucleophile present.
Q: How do I dispose of the aqueous waste containing CEM?A: Treat the aqueous waste as P-listed waste (acutely toxic). Do not pour down the drain. To quench before disposal, treat the aqueous layer with excess ammonia or sodium hydroxide and stir for 24 hours to hydrolyze the chloride to the alcohol (4-(2-hydroxyethyl)morpholine), which is significantly less toxic.
References
Mechanism of Hydrolysis: Hydrolysis and alkylating reactivity of aromatic nitrogen mustards. J. Chem. Soc., Perkin Trans. 2. (Describes the aziridinium kinetics).
Genotoxic Impurity Limits: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Regulatory limits for alkyl halides).
Scavenging Protocols: Use of polymer-supported scavengers for the removal of electrophilic impurities. BenchChem Technical Notes / Sigma-Aldrich Technical Bulletins.
Synthesis & Properties: 4-(2-Chloroethyl)morpholine hydrochloride synthesis and physical properties. ChemicalBook.
Crystallization methods for 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing and solid-state chemistry, I frequently consult with research teams struggling to isolate and crystallize 5...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing and solid-state chemistry, I frequently consult with research teams struggling to isolate and crystallize 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (CAS: 856434-80-5)[1].
This compound is a critical electrophilic building block, widely utilized in the synthesis of targeted therapeutics such as quinazoline-based kinase inhibitors. However, its physicochemical properties present a significant challenge: the high conformational flexibility of the morpholinoethoxy chain drastically lowers the crystal lattice energy, causing the free base to present as a viscous oil or a low-melting solid that strongly resists traditional crystallization[2].
This guide provides field-proven troubleshooting strategies, focusing on the thermodynamic causality behind phase behaviors and offering self-validating protocols for reactive crystallization and salt formation.
🔬 Workflow Visualization
Workflow for the purification and crystallization of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde.
📊 Quantitative Method Comparison
To select the optimal downstream process, compare the expected outcomes of the three primary isolation strategies below:
Crystallization Method
Target State
Expected Yield
Purity Target
Scalability
Primary Use Case
Direct Cooling
Free Base (Oil/Solid)
< 40%
85 - 90%
Poor
Not recommended due to oiling out.
Bisulfite Adduct
Free Base (Regenerated)
80 - 85%
> 99.0%
Excellent
High-throughput purification of crude mixtures.
Oxalate Salt
Morpholinium Oxalate
85 - 92%
> 98.5%
Excellent
Long-term bulk storage and stability.
🛠️ Troubleshooting & FAQs
Section 1: The "Oiling Out" Phenomenon
Q: Why does my crude free base consistently "oil out" (liquid-liquid phase separation) instead of forming crystals when using standard solvent/anti-solvent cooling?
A: Oiling out occurs when the solute's melting point is lower than the saturation temperature of the solvent system. The morpholine ring and the flexible ethoxy linker in 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde significantly disrupt crystal packing, lowering the overall lattice energy[2]. When you cool an ethyl acetate/heptane mixture, the compound reaches supersaturation but lacks the thermodynamic driving force to nucleate. Instead, it separates as a dense, impurity-rich liquid phase.
Expert Advice: Avoid direct crystallization of the free base unless you have high-purity seed crystals. If you must isolate the free base directly, shift to a lower-temperature anti-solvent addition (e.g., seeding at -10°C in MTBE/Hexanes) rather than cooling crystallization. However, chemical derivatization (detailed below) is the industrially preferred route.
Section 2: Reactive Crystallization via Bisulfite Adduct
Q: If direct crystallization is thermodynamically unfavorable, how can I achieve >99% purity without relying on unscalable column chromatography?
A: The gold standard for purifying liquid or low-melting benzaldehydes is reactive crystallization using sodium bisulfite (
Mechanistic Causality: The electrophilic carbonyl carbon of the benzaldehyde undergoes rapid nucleophilic attack by the sulfur-centered bisulfite ion. This forms a tetrahedral α-hydroxysulfonate intermediate. Because this adduct is an ionic salt, its solubility profile shifts dramatically—it becomes highly crystalline and insoluble in organic solvents, instantly precipitating out of the reaction matrix and leaving non-aldehydic impurities in the mother liquor[3]. The reaction is fully reversible via base hydrolysis, making it a self-validating purification loop.
Adduct Formation: Dissolve the crude 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (1.0 eq) in a minimal volume of absolute ethanol.
Reagent Addition: In a separate flask, prepare a saturated aqueous solution of Sodium Bisulfite (
, 1.5 eq). Slowly add this aqueous solution to the ethanol mixture under vigorous stirring at room temperature.
Crystallization: Cool the biphasic mixture to 0–5°C using an ice bath. A thick white crystalline precipitate of the α-hydroxysulfonate adduct will form within 30–60 minutes.
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake thoroughly with cold ethanol, followed by diethyl ether, to strip away unreacted organic impurities[3].
Regeneration: To recover the pure free base, suspend the bisulfite adduct in water and add a 10% aqueous Sodium Carbonate (
) solution until the pH reaches 9-10. Stir for 2 hours at room temperature.
Extraction: Extract the regenerated aldehyde with Ethyl Acetate (
). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield the highly purified free base.
Section 3: Stable Salt Formation for Storage
Q: We need to store this intermediate for several months, but the free base degrades and discolors over time. Can we crystallize it as a stable salt?
A: Yes. The morpholine nitrogen is sufficiently basic (pKa ~8.3) to form stable crystalline salts with strong organic acids. Oxalic acid is the optimal choice for this specific scaffold[4].
Mechanistic Causality: The oxalate dianion acts as a powerful bidentate hydrogen-bond acceptor. It forms a robust supramolecular network with the protonated morpholinium cation (N-H···O interactions). This hydrogen-bonding network locks the flexible ethoxy chain into a rigid conformation, drastically increasing the lattice energy, elevating the melting point, and preventing oxidative degradation[5].
Protocol B: Oxalate Salt Crystallization
Dissolution: Dissolve the purified 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde free base in Isopropyl Alcohol (IPA) at 40°C to achieve a concentration of roughly 0.2 M.
Acid Addition: Prepare a 0.5 M solution of anhydrous Oxalic Acid (1.05 eq) in IPA. Add this dropwise to the aldehyde solution while maintaining the temperature at 40°C.
Nucleation: Upon complete addition, seed the solution (if seeds are available) and hold at 40°C for 30 minutes to allow the morpholinium oxalate salt to nucleate[4].
Cooling: Implement a linear cooling ramp down to 5°C over 4 hours. The slow cooling rate prevents the entrapment of mother liquor and ensures high-purity crystal growth.
Harvesting: Filter the resulting crystalline suspension, wash with cold IPA, and dry in a vacuum oven at 40°C for 12 hours. The resulting morpholinium oxalate salt is indefinitely stable at room temperature.
📚 References
PrepChem. Synthesis of 4-(2-morpholinoethoxy)benzaldehyde. Retrieved from:[Link]
MDPI. Drug‑Drug and Drug‑Nutraceutical Cocrystal/Salt as Alternative Medicine for Combination Therapy: A Crystal Engineering Approach. Retrieved from: [Link]
Technical Support Center: Handling, Storage, and Troubleshooting for 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
Welcome to the Technical Support Center for 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde . As a critical, bifunctional intermediate in pharmaceutical synthesis and drug development, maintaining the structural integrity o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde . As a critical, bifunctional intermediate in pharmaceutical synthesis and drug development, maintaining the structural integrity of this molecule is paramount. This guide provides field-proven insights, troubleshooting protocols, and rigorous storage methodologies to prevent autoxidation.
The Chemical Vulnerability: Understanding the Autoxidation Mechanism
To effectively protect 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde, researchers must understand why it degrades. The vulnerability stems from the highly reactive aldehydic hydrogen, which is susceptible to a radical chain reaction when exposed to triplet oxygen (O₂), UV light, or trace transition metals[1].
The autoxidation proceeds via a self-propagating cycle[1]:
Initiation: Homolytic cleavage forms a benzoyl radical.
Propagation: The radical reacts with O₂ to form a benzoylperoxy radical, which then abstracts a hydrogen from a pristine aldehyde molecule to generate perbenzoic acid[1].
Termination/Disproportionation: The perbenzoic acid reacts with another aldehyde molecule to yield two molecules of the corresponding benzoic acid.
The Zwitterion Complication:
Unlike standard benzaldehydes, this specific molecule contains a basic tertiary amine (the morpholine ring). When the aldehyde oxidizes to 5-methoxy-2-(2-morpholinoethoxy)benzoic acid, the newly formed acidic carboxyl group donates a proton to the basic morpholine nitrogen. This internal acid-base reaction forms a highly polar zwitterionic salt . This salt acts as a thermodynamic sink, driving the oxidation forward and causing the oxidized impurity to crash out of non-polar organic solutions as a white precipitate[2].
Caption: Radical autoxidation pathway of the benzaldehyde derivative leading to zwitterion formation.
Optimal Storage Conditions
To establish a self-validating storage system, you must systematically eliminate the catalysts of radical initiation (light, heat) and the primary reactant of propagation (oxygen)[2].
Storage Parameter
Recommended Condition
Causality / Scientific Rationale
Atmosphere
Argon (Preferred) or N₂
Displaces triplet O₂, starving the propagation phase of the autoxidation cycle[2]. Argon is heavier than air and blankets the solid/liquid better than N₂.
Temperature
-20°C to -80°C
Low thermal energy minimizes the rate of radical initiation. While room temperature is acceptable for short-term handling, long-term storage requires freezing[2].
Container
Amber Glass Vial
Blocks UV/Vis light, preventing photochemical homolytic cleavage of the aldehydic C-H bond.
Seal
PTFE-lined Septum
Prevents oxygen ingress and avoids the leaching of plasticizers that occurs with standard rubber septa.
Moisture
< 0.1% (Desiccated)
Prevents hydrate formation and limits potential hydrolysis or morpholine ring degradation.
Troubleshooting & FAQs
Q1: My batch has turned slightly yellow and contains a white, crystalline precipitate. What happened?A1: The white precipitate is the zwitterionic salt of the oxidized product (5-methoxy-2-(2-morpholinoethoxy)benzoic acid). Because the molecule contains both a basic morpholine group and a newly formed acidic carboxyl group, it forms a salt that is insoluble in many organic solvents[2]. The yellowing indicates trace conjugated degradation products. The batch must be purified before use in sensitive cross-coupling or reductive amination reactions.
Q2: How can I quantitatively assess the extent of oxidation?A2: Use ¹H-NMR. The aldehydic proton (CHO) typically appears as a sharp singlet around 10.0 - 10.5 ppm. If oxidation has occurred, you will observe a decrease in the integration of this peak relative to the aromatic protons, and the appearance of a broad peak >11.0 ppm corresponding to the carboxylic acid OH (which may be broadened or shifted due to zwitterion formation).
Q3: Can I rescue an oxidized batch using a standard acid/base wash?A3: No. Because the oxidized impurity is amphoteric (carboxylic acid + amine) and your desired product is basic (amine + aldehyde), standard acid/base extractions will result in poor separation and severe emulsion formation. The most effective method is the Sodium Bisulfite Adduct Purification [3],[4].
Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct
Causality: The bisulfite ion undergoes reversible nucleophilic addition exclusively to the unhindered aldehyde carbonyl, forming a stable, highly water-soluble α-hydroxy sulfonate salt[3]. The zwitterionic carboxylic acid impurity does not react and remains in the organic phase or precipitates out, allowing for complete separation[4].
Step-by-Step Methodology:
Dissolution: Dissolve the impure 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde in a minimal volume of a water-immiscible solvent (e.g., ethyl acetate or dichloromethane).
Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) solution[3]. Stir vigorously for 1-2 hours at room temperature.
Self-Validation Check: The aldehyde will migrate into the aqueous layer as the water-soluble adduct. A white precipitate may form at the biphasic interface if the concentration is high[3].
Separation: Transfer the mixture to a separatory funnel. Extract and retain the aqueous layer. Discard the organic layer (which contains the non-aldehydic impurities)[4].
Washing: Wash the aqueous layer once with fresh ethyl acetate to remove any residual organic impurities.
Regeneration: To the aqueous layer, slowly add 10% aqueous sodium carbonate (Na₂CO₃) or 1M NaOH until the pH reaches ~9-10.
Causality: Alkaline conditions shift the equilibrium, decomposing the α-hydroxy sulfonate back into the free aldehyde and sulfite ion[3],[5].
Extraction: Extract the newly liberated free aldehyde into fresh ethyl acetate (3x).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pristine aldehyde.
Caption: Step-by-step workflow for the bisulfite purification of the benzaldehyde derivative.
Protocol 2: Schlenk-Line Aliquoting for Long-Term Storage
Causality: Repeatedly opening a master bottle introduces fresh O₂ and atmospheric moisture, resetting the autoxidation clock. Aliquoting under inert gas creates a self-validating closed system[2].
Step-by-Step Methodology:
Preparation: Flame-dry amber glass vials and cool them under a continuous stream of Argon.
Purging: Cap the vials with PTFE-lined silicone septa. Insert a needle connected to an Argon line and a separate vent needle. Purge the vial for 5 minutes[2].
Transfer: Dissolve the purified compound in a dry, degassed solvent (if storing as a solution) or melt gently if handling as a neat oil. Use a gas-tight syringe, purged 3x with Argon, to transfer the compound into the purged vials.
Sealing: Remove the vent needle first to allow the vial to pressurize slightly with Argon, then remove the Argon inlet needle. Wrap the septum tightly with Parafilm.
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Mechanistic Context 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (CAS: 856434-80-5) is a highly versatile syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Context
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (CAS: 856434-80-5) is a highly versatile synthetic intermediate, prominently utilized in the development of oxazolone derivatives targeted for autoimmune diseases such as multiple sclerosis[1]. Structurally, it features an electron-rich aromatic core substituted with an aldehyde, a methoxy group, and a flexible morpholinoethoxy side chain.
Validating the structural integrity of this intermediate is a critical quality control step. The presence of the morpholine ring and the ethoxy linker creates complex spin systems in 1H NMR spectroscopy. This guide objectively compares the analytical performance of High-Field NMR (400+ MHz) against modern Benchtop NMR (80 MHz) for the routine characterization of this compound, detailing the causality behind experimental choices and providing self-validating protocols.
Comparative Performance: High-Field vs. Benchtop NMR
The choice between high-field superconducting NMR and permanent-magnet benchtop NMR involves a trade-off between spectral resolution and operational accessibility.
High-Field NMR (400 MHz): Provides superior chemical shift dispersion (in Hz), which is critical for resolving the second-order effects often seen in the morpholine ring protons (-CH2-O-CH2- and -CH2-N-CH2-). It is the gold standard for definitive structural elucidation and detecting trace impurities (<1%)[2].
Benchtop NMR (80 MHz): Eliminates the need for cryogenic cooling, drastically reducing capital and maintenance costs[3]. While it suffers from lower sensitivity and potential peak overlap (e.g., the morpholine signals may merge into a broad multiplet), it is highly effective for rapid, at-line reaction monitoring and confirming bulk functional group transformations (like the appearance of the distinct aldehyde proton at ~10.4 ppm)[4].
Table 1: Objective Performance Comparison for Intermediate Analysis
Parameter
High-Field NMR (400 MHz)
Benchtop NMR (80 MHz)
Impact on 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde Analysis
Magnetic Field
Superconducting (Cryogenic)
Permanent (Cryogen-free)
Benchtop allows for immediate at-line deployment in the synthesis lab[3].
Resolution
Excellent (<0.5 Hz linewidth)
Moderate (~1-2 Hz linewidth)
High-field cleanly resolves the aromatic ortho/meta couplings (J=9.0, 3.0 Hz).
Benchtop may fail to separate the -CH2-O- and -CH2-N- protons of the morpholine ring[3].
Time-to-Result
10-15 mins (inc. transit)
< 3 mins (at-line)
Benchtop accelerates go/no-go decisions during the ethoxylation reaction step[4].
Expected 1H NMR Spectral Assignments
To establish a self-validating baseline, the following table details the expected first-order chemical shifts for the target molecule in CDCl3 at 400 MHz.
Table 2: 1H NMR Assignments (CDCl3, 400 MHz)
Proton Environment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Mechanistic Causality / Assignment Notes
Aldehyde (-CHO)
10.40
Singlet (s)
1H
Highly deshielded due to the magnetic anisotropy of the carbonyl double bond.
Aromatic H-6
7.32
Doublet (d, J=3.0 Hz)
1H
Meta-coupling to H-4; shifted downfield by the adjacent electron-withdrawing aldehyde.
Aromatic H-4
7.10
Doublet of doublets (dd)
1H
Exhibits both ortho-coupling (J=9.0 Hz) to H-3 and meta-coupling (J=3.0 Hz) to H-6.
Aromatic H-3
6.95
Doublet (d, J=9.0 Hz)
1H
Ortho-coupling to H-4; shielded by the electron-donating morpholinoethoxy group.
Ethoxy (-O-CH2-)
4.18
Triplet (t, J=5.8 Hz)
2H
Deshielded by the directly attached electronegative ether oxygen.
Methoxy (-OCH3)
3.80
Singlet (s)
3H
Characteristic sharp singlet, integrating exactly to 3 protons.
Morpholine (-CH2-O-CH2-)
3.72
Multiplet (m)
4H
Overlaps slightly with the methoxy peak at lower magnetic fields[3].
Ethoxy (-CH2-N-)
2.85
Triplet (t, J=5.8 Hz)
2H
Shielded relative to the O-CH2 group due to the lower electronegativity of nitrogen.
Morpholine (-CH2-N-CH2-)
2.60
Multiplet (m)
4H
Adjacent to the basic tertiary amine nitrogen.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols integrate internal validation mechanisms.
Sample Preparation
Causality: Proper sample concentration is critical. Too dilute, and benchtop NMR fails to resolve minor peaks; too concentrated, and high-field NMR suffers from poor shimming and line broadening due to high sample viscosity.
Weighing: Accurately weigh 15 mg (for 400 MHz) or 40 mg (for 80 MHz) of synthesized 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde.
Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
Validation Check: The TMS acts as an internal standard, locking the chemical shift scale exactly at 0.00 ppm, rendering the analysis immune to external magnetic field drift.
Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube. Ensure the liquid height is at least 4 cm to prevent magnetic susceptibility artifacts at the sample edges.
Acquisition Parameters
Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl3. Perform gradient shimming until the lock level is stable.
Pulse Sequence: Standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).
Relaxation Delay (D1): Set to 2.0 seconds.
Causality: The aldehyde proton often has a longer longitudinal relaxation time (T1). A sufficient D1 ensures complete relaxation between scans, guaranteeing that the integration ratio between the aldehyde (1H) and methoxy (3H) remains strictly quantitative.
Number of Scans (NS): 16 scans for High-Field (400 MHz); 64-128 scans for Benchtop (80 MHz) to compensate for the lower inherent sensitivity[2].
Data Processing
Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.
Causality: This mathematically enhances the signal-to-noise ratio without artificially merging the fine 3.0 Hz meta-couplings in the aromatic region.
Fourier Transform (FT): Execute FT and perform manual zero-order and first-order phase correction to ensure all peaks are purely absorptive.
Referencing: Calibrate the TMS peak to exactly 0.00 ppm. Verify the CDCl3 residual solvent peak appears at 7.26 ppm as a secondary validation.
Analytical Workflow Visualization
Comparative workflow for the NMR analysis of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde.
Conclusion
For the routine analysis of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde, Benchtop NMR (80 MHz) is highly recommended for dynamic, at-line reaction monitoring. It easily confirms the presence of the defining aldehyde and methoxy groups, drastically reducing the time-to-result[4]. However, due to the complex spin systems of the morpholinoethoxy side chain, High-Field NMR (400+ MHz) remains the mandatory analytical endpoint for final Quality Assurance (QA). The high-field system's ability to resolve overlapping multiplets ensures that no structurally similar impurities (such as incomplete ethoxylation byproducts) are carried forward into the synthesis of sensitive autoimmune therapeutics[2].
References
Felix, et al. "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers." Chemistry—Methods, 2024. Available at:[Link]
"Benchtop NMR in Biomedicine: An Updated Literature Overview." MDPI, 2025. Available at:[Link]
Blagg, Robin. "High-field to Benchtop NMR Spectroscopy - Part 1." Oxford Instruments, 2023. Available at:[Link]
"5-methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde - CAS 856434-80-5." MolAid, 2025. Available at:[Link]
C13 NMR chemical shifts for 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde: A Comparative and Predictive Analysis Introduction: The Crucial Role of 13C NMR in Structural Elucidation For re...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde: A Comparative and Predictive Analysis
Introduction: The Crucial Role of 13C NMR in Structural Elucidation
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the discovery pipeline. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its power to provide a detailed carbon-by-carbon map of a molecule's skeleton. Each unique carbon atom in a distinct electronic environment yields a specific signal, or "chemical shift," offering profound insights into connectivity, functional groups, and even subtle stereochemical arrangements.
Methodology: A Hybrid Approach to Spectral Assignment
The structural assignment strategy for 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde is twofold. First, we utilize advanced computational algorithms to predict the 13C NMR spectrum. Second, we deconstruct the molecule into its core fragments—the substituted benzaldehyde core and the morpholinoethoxy side chain—and compare the predicted shifts to known experimental data for analogous structures. This comparative validation provides a strong measure of confidence in the predicted assignments.
Below is a diagram illustrating this analytical workflow.
Caption: Workflow for the predictive and comparative assignment of 13C NMR shifts.
Predicted 13C NMR Data for 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
The following table presents the predicted 13C NMR chemical shifts for the target molecule. The carbon atoms are numbered according to the structure shown below the table. These predictions are generated using a consensus of modern NMR prediction algorithms that leverage large spectral databases and machine learning models.[1][2][3][4]
Caption: Numbering scheme for 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde.
Table 1: Predicted 13C NMR Chemical Shifts
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale and Comparative Notes
C7 (CHO)
189.5
The aldehyde carbonyl carbon is highly deshielded due to the double bond and high electronegativity of oxygen, placing it significantly downfield. This is consistent with values for substituted benzaldehydes (typically 190-195 ppm).[5]
C2
158.2
Aromatic carbon attached to the electron-donating ether oxygen. Its position is downfield due to the direct oxygen attachment.
C5
154.0
Aromatic carbon attached to the methoxy group. Similar to C2, it is deshielded by the oxygen atom.
C1
125.1
Quaternary aromatic carbon adjacent to both the aldehyde and the ether linkage.
C6
118.5
Aromatic carbon ortho to the methoxy group and meta to the ether.
C4
115.8
Aromatic carbon meta to the methoxy group and ortho to the hydrogen on C3.
C3
110.2
Aromatic carbon ortho to the ether linkage and meta to the methoxy group. This position is expected to be the most upfield of the aromatic CH carbons.
C10
67.1
Methylene carbon adjacent to the morpholine nitrogen. Its chemical shift is consistent with N-substituted ethoxy groups.[6]
C11, C14
66.8
Morpholine carbons adjacent to the ring oxygen. Experimental data for morpholine itself shows these carbons around 67.1 ppm.[7]
C9
57.5
Methylene carbon adjacent to the aromatic ether oxygen.
C8 (OCH3)
55.9
The methoxy carbon. This value is highly characteristic for methoxy groups on an aromatic ring.[8]
C12, C13
54.1
Morpholine carbons adjacent to the ring nitrogen. Experimental data for morpholine shows these carbons around 45.9 ppm; the downfield shift here is due to N-alkylation.[6][7]
Comparative Analysis with Experimental Data
Part A: The Aromatic Core vs. 2-Hydroxy-5-methoxybenzaldehyde
A close structural analog is 2-Hydroxy-5-methoxybenzaldehyde. By comparing its known experimental spectrum with our predicted values for the aromatic core, we can validate the influence of the substituents.
Table 2: Comparison of Aromatic and Aldehyde Carbons (ppm)
The predicted value is slightly upfield. This can be attributed to the replacement of the electron-withdrawing phenolic -OH with a less withdrawing ether linkage at the C2 position.
C2
158.2
~156.0
The ether linkage at C2 in our target is slightly more deshielding than the hydroxyl group in the reference compound.
C5
154.0
~153.0
Very close agreement, as the methoxy group at C5 is electronically distant from the point of structural change (C2).
C1
125.1
~119.0
The significant downfield shift is expected. Replacing -OH with the bulkier and electronically different -OCH2CH2-morpholine group alters the electronic environment of this adjacent quaternary carbon.
C6
118.5
~124.0
The upfield shift suggests increased electron density at this position, a reasonable consequence of the change at C2.
C3
110.2
~114.0
A modest upfield shift, consistent with the electronic changes across the ring.
This comparison shows that while the absolute values shift due to the substituent change, the relative pattern and ranges are well-predicted, lending high confidence to the assignments of the aromatic and aldehyde carbons.
Part B: The Morpholinoethoxy Side Chain vs. N-Substituted Morpholines
The chemical shifts of the morpholine ring are sensitive to the nature of the substituent on the nitrogen atom.
Morpholine Carbons: In unsubstituted morpholine, the C-O carbons (C11, C14 in our model) appear around 67.1 ppm, and the C-N carbons (C12, C13) appear around 45.9 ppm.[7]
N-Alkylation Effect: Studies on N-substituted morpholines show that alkylation of the nitrogen causes a downfield shift in the adjacent C-N carbons.[6][11] Our predicted value of 54.1 ppm for C12 and C13 is in excellent agreement with this established trend. The predicted value of 66.8 ppm for the C-O carbons (C11, C14) remains very close to the experimental value for the unsubstituted ring, as expected.
Ethoxy Linker: The predicted shifts for the linker carbons, C9 (57.5 ppm) and C10 (67.1 ppm), are typical for an aliphatic ether chain, with the carbon closer to the electronegative nitrogen (C10) being more deshielded than the one closer to the aromatic oxygen (C9).
Standard Protocol for 13C NMR Data Acquisition
To obtain high-quality experimental data for validation, the following protocol is recommended.
Sample Preparation:
Justification: Proper sample concentration is key to obtaining a good signal-to-noise ratio in a reasonable time, as 13C has a low natural abundance (~1.1%).
Procedure: Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The deuterium in the solvent is used for field frequency locking by the spectrometer.
Spectrometer Setup:
Justification: A high-field spectrometer improves both sensitivity and spectral dispersion (separation of signals).
Procedure: Use a 400 MHz or higher NMR spectrometer equipped with a broadband probe. Tune and match the probe for the 13C frequency (~100 MHz for a 400 MHz instrument).
Acquisition Parameters:
Justification: Proton decoupling simplifies the spectrum to single lines for each carbon and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE). A sufficient relaxation delay ensures accurate integration if quantitative data is needed, though for simple identification, a shorter delay is often used to save time.
Procedure:
Experiment Type: Standard 1D Carbon experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker systems).
Spectral Width: Set to ~220-240 ppm to ensure all possible signals (from TMS at 0 ppm to carbonyls >200 ppm) are captured.
Acquisition Time: ~1.0-1.5 seconds.
Relaxation Delay (d1): 2.0 seconds.
Number of Scans: 1024 to 4096 scans, depending on sample concentration. This may require several hours of acquisition time.
Data Processing:
Justification: Fourier transformation converts the time-domain signal (FID) to the frequency-domain spectrum. Phasing and baseline correction ensure the spectrum is presented accurately for analysis.
Procedure:
Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
Perform a Fourier Transform.
Phase the spectrum manually to ensure all peaks are in the pure absorption mode.
Apply a baseline correction algorithm.
Calibrate the chemical shift scale by setting the solvent residual peak (CDCl3 at 77.16 ppm) to its known value.
Conclusion
This guide provides a comprehensive analysis of the 13C NMR spectrum for 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde. In the absence of direct experimental data, we have demonstrated a robust methodology that combines in silico prediction with rigorous comparative analysis against known structural analogs. The predicted chemical shifts are well-supported by established principles of NMR spectroscopy and experimental data from related compounds. The detailed assignments provided herein serve as a reliable reference for researchers working with this molecule or similar scaffolds, and the outlined experimental protocol provides a clear path for acquiring empirical data for verification.
References
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][12][13][14][15][16]
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. (Tool: CASCADE). [Link][1]
Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. (Tool: CASPRE). [Link][2]
Mestrelab Research S.L. Mnova NMRPredict. [Link][3]
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link][4]
Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. [Link][6][11]
Bagno, A., et al. (2011). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A, 115(40), 11020-11029. [Link][8]
PubChem. Compound Summary for CID 95695, 2-Hydroxy-5-methoxybenzaldehyde. [Link][10]
Doc Brown's Chemistry. C-13 NMR spectrum of benzaldehyde. [Link][5]
A Guide to Mass Spectrometry Fragmentation of Morpholinoethoxy Benzaldehydes: A Comparative Analysis for Researchers
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1][2] Tandem mass spectrometry (MS/MS) has emerged as an indispensable tool, offering unpara...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1][2] Tandem mass spectrometry (MS/MS) has emerged as an indispensable tool, offering unparalleled sensitivity and specificity for characterizing molecular structures.[1][3][4] This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the mass spectrometry fragmentation patterns of morpholinoethoxy benzaldehydes, a scaffold of interest in medicinal chemistry. By understanding the fundamental principles of fragmentation and comparing isomeric forms, this document serves as a practical resource for identifying these and related compounds.
The morpholine ring is a common heterocycle in pharmaceuticals, and its fragmentation behavior can provide key structural information.[5][6][7] Similarly, the benzaldehyde moiety exhibits characteristic fragmentation that aids in its identification.[8][9][10][11] The combination of these structural features in morpholinoethoxy benzaldehydes leads to predictable yet complex fragmentation patterns that can be deciphered through careful analysis.
Experimental Approach: A Self-Validating System
To ensure the generation of reliable and reproducible fragmentation data, a robust experimental protocol is essential. The following outlines a standard workflow for the analysis of morpholinoethoxy benzaldehydes using electrospray ionization-tandem mass spectrometry (ESI-MS/MS).
Experimental Workflow
Caption: A typical experimental workflow for the analysis of morpholinoethoxy benzaldehydes by LC-MS/MS.
Detailed Experimental Protocol
Sample Preparation :
Prepare a stock solution of the morpholinoethoxy benzaldehyde isomer at 1 mg/mL in methanol.
Dilute the stock solution to a working concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. The addition of formic acid promotes protonation in positive ion mode ESI.
Instrumentation :
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[12]
Couple the mass spectrometer to a liquid chromatography (LC) system for separation if analyzing a mixture of isomers or impurities.[13][14]
Mass Spectrometry Parameters :
Ionization Mode : Electrospray Ionization (ESI), Positive Ion Mode.
Capillary Voltage : 3.5 - 4.5 kV.
Source Temperature : 120 - 150 °C.
Desolvation Gas Flow : 600 - 800 L/hr.
Collision Gas : Argon.
Collision Energy : Ramped from 10-40 eV to observe the evolution of fragment ions. This is a critical step in collision-induced dissociation (CID) to generate a comprehensive fragmentation pattern.[15][16]
Predicted Fragmentation Patterns: A Comparative Analysis
The fragmentation of morpholinoethoxy benzaldehydes is primarily driven by the lability of the ether linkage and the morpholine ring. The following sections detail the predicted fragmentation pathways for 4-(2-morpholinoethoxy)benzaldehyde (para isomer) and compare it with its ortho and meta counterparts. The molecular formula for these isomers is C13H17NO3, with a monoisotopic mass of 235.1208 Da.[17][18]
Fragmentation of 4-(2-morpholinoethoxy)benzaldehyde
The protonated molecule, [M+H]+, at m/z 236.1281 is the precursor ion for fragmentation.
Caption: Predicted major fragmentation pathways for protonated 4-(2-morpholinoethoxy)benzaldehyde.
Key Diagnostic Fragments:
m/z 116.1 : This ion is highly characteristic and results from the cleavage of the ether bond, retaining the protonated morpholinoethyl moiety.
m/z 100.1 : A subsequent loss of ethylene from the m/z 116.1 fragment.
m/z 86.1 : Further fragmentation of the morpholine ring.[5]
m/z 121.0 : This fragment corresponds to the benzaldehyde portion with the ether oxygen, resulting from cleavage of the C-O bond.
m/z 77.0 : The classic phenyl cation, formed from the benzaldehyde portion after loss of the ethoxy substituent and carbon monoxide.[8][9]
Comparison of Isomers
While the primary fragmentation pathways are expected to be similar for the ortho, meta, and para isomers, the relative intensities of the fragment ions may differ.[19][20][21][22][23] These differences can arise from the varied steric and electronic effects of the substituent position on the benzaldehyde ring.
Isomer
Predicted Key Differentiating Feature
Rationale
Ortho
Potentially enhanced formation of a fragment resulting from intramolecular cyclization or rearrangement.
The proximity of the morpholinoethoxy side chain to the aldehyde group may facilitate unique fragmentation pathways.
Meta
Fragmentation pattern likely to be broadly similar to the para isomer, but with potential minor differences in fragment ion intensities.
The electronic effects of the meta substituent are less pronounced than ortho or para, leading to more "standard" fragmentation.
Para
The fragmentation pattern described above is expected to be the most representative.
The para position allows for clear electronic delocalization and less steric hindrance, leading to well-defined fragmentation.
Conclusion
The mass spectrometry fragmentation of morpholinoethoxy benzaldehydes is characterized by predictable cleavages of the ether linkage and the morpholine ring, as well as characteristic fragmentation of the benzaldehyde moiety. By employing high-resolution tandem mass spectrometry and a systematic experimental approach, researchers can confidently identify these compounds and distinguish between their isomers based on subtle but significant differences in their fragmentation patterns. This guide provides a foundational framework for such analyses, empowering scientists in their drug discovery and development endeavors.
References
Fragmentation of BENZALDEHYDE (Maina) | PDF | Mass Spectrometry | Chemistry - Scribd. (n.d.). Retrieved from [Link]
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Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies - Longdom Publishing. (2025, June 12). Retrieved from [Link]
Pharmaceutical and clinical analysis by tandem mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... - Doc Brown. (2025, December 5). Retrieved from [Link]
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Harnessing Tandem Mass Spectrometry for Rational Medication Use in Pharmaceutical Sciences - Preprints.org. (2024, October 11). Retrieved from [Link]
Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Retrieved from [Link]
Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. (2018, November 16). Retrieved from [Link]
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments - Chemistry LibreTexts. (2024, September 24). Retrieved from [Link]
Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification | Analytical Chemistry - ACS Publications. (2023, April 17). Retrieved from [Link]
Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC. (2023, April 17). Retrieved from [Link]
Molecular structures of gas-phase neutral morpholine and its monohydrated complexes - RSC Publishing. (2017, January 18). Retrieved from [Link]
Methodology for Accurate Mass Measurement of Small Molecules - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS. (2024, January 1). Retrieved from [Link]
Prepping Small Molecules for Mass Spec | Biocompare.com. (2019, April 23). Retrieved from [Link]
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.). Retrieved from [Link]
Can you differentiate some constitutional isomers using mass spectrometry? - Reddit. (2021, February 5). Retrieved from [Link]
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org. (2023, December 25). Retrieved from [Link]
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). Retrieved from [Link]
Mass Spectrometry Part 4-Fragmentation in Ethers - YouTube. (2023, January 25). Retrieved from [Link]
Mass fragmentation in benzaldehyde - Filo. (2025, October 5). Retrieved from [Link]
Collision-induced dissociation - Wikipedia. (n.d.). Retrieved from [Link]
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - ResearchGate. (2018, April 26). Retrieved from [Link]
Collision-induced dissociation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
Fragmentation study of peptide acetals and aldehydes using in-source collision-induced dissociation | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
(a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. - ResearchGate. (n.d.). Retrieved from [Link]
4-(2-morpholinoethoxy)benzaldehyde (C13H17NO3) - PubChemLite. (n.d.). Retrieved from [Link]
Composition and purity of combinatorial aryl ether collections analyzed by electrospray mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
Mass Spectrometry Fragmentation: Ethers, Amines, More - Studylib. (n.d.). Retrieved from [Link]
Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC. (2025, October 14). Retrieved from [Link]
Collision-induced dissociation fragmentation pattern of glycolaldehyde... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
Comparative HPLC Method Development Guide: Purity Analysis of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
Executive Summary & Analytical Challenge 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde is a critical intermediate in the synthesis of the EGFR inhibitor Gefitinib (Iressa) . Its purity directly impacts the yield and impur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Challenge
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde is a critical intermediate in the synthesis of the EGFR inhibitor Gefitinib (Iressa) . Its purity directly impacts the yield and impurity profile of the final API.
The Analytical Challenge:
Developing a robust HPLC method for this molecule presents a "Dual-Threat" chemical challenge:
The "Morpholine Problem" (Tailing): The morpholine moiety is a secondary amine with a pKa ~8.3. At neutral pH, it interacts strongly with residual silanols (
) on the silica backbone of stationary phases, causing severe peak tailing and poor resolution.
The "Aldehyde Problem" (Stability): The aldehyde functional group is susceptible to oxidation, forming the corresponding benzoic acid derivative (Impurity C) during sample preparation or on-column if not properly buffered.
This guide compares three distinct chromatographic approaches to solve these issues, recommending a Buffered Acidic Phenyl-Hexyl System as the superior alternative to traditional C18 methods.
Comparative Methodology: Three Approaches
We evaluated three method types to determine the optimal balance of resolution (
), tailing factor (), and MS-compatibility.
Summary of Performance Data
Metric
Method A: Generic Gradient
Method B: Phosphate (QC Standard)
Method C: Phenyl-Hexyl (Recommended)
Stationary Phase
Standard C18 (5µm)
Base-Deactivated C18 (3.5µm)
Phenyl-Hexyl (2.7µm Core-Shell)
Mobile Phase A
Water (pH 7.0)
20mM Phosphate Buffer (pH 3.0)
10mM Ammonium Formate (pH 4.0)
Mobile Phase B
Acetonitrile
Acetonitrile
Methanol/Acetonitrile (50:50)
Tailing Factor ()
2.4 (Fail)
1.1 (Excellent)
1.2 (Good)
Resolution (Imp. A)
1.2 (Co-elution)
2.5
3.8 (Superior)
MS Compatible?
Yes
No
Yes
Run Time
25 min
15 min
12 min
Analysis of Alternatives
Method A (The Baseline Failure): Using unbuffered water allows the morpholine nitrogen to interact with silanols. The result is a broad, tailing peak that masks adjacent impurities. Verdict: Unsuitable.
Method B (The Traditional QC Method): Low pH (3.0) ensures the morpholine is fully protonated (
) and silanols are suppressed (). Phosphate provides excellent peak shape but is non-volatile, preventing Mass Spectrometry (LC-MS) analysis for impurity identification. Verdict: Good for routine QC, bad for R&D.
Method C (The Recommended Solution): The Phenyl-Hexyl phase utilizes
interactions to separate the aromatic aldehyde from its precursors (Isovanillin) more effectively than C18. The Ammonium Formate buffer (pH 4.0) suppresses silanol activity while remaining volatile for LC-MS. Verdict: Best overall balance of selectivity and utility.
Recommended Protocol: Method C (Phenyl-Hexyl/Formate)
This protocol is designed to be self-validating. If the resolution between the Main Peak and Impurity A (Isovanillin) drops below 2.0, the column requires cleaning or replacement.
Column: Agilent Poroshell 120 Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm (or equivalent core-shell).
Buffer: 10mM Ammonium Formate adjusted to pH 4.0 with Formic Acid.
Solvent B: Acetonitrile:Methanol (50:50 v/v).
Instrument Parameters[2][3][7]
Flow Rate: 0.6 mL/min.
Column Temp: 35°C (Critical for viscosity control of Methanol).
Detection: UV @ 254 nm (Aromatic core) and 280 nm.
Injection Vol: 2 µL.
Gradient Program
Time (min)
% Buffer (A)
% Solvent (B)
Event
0.00
90
10
Equilibration
1.00
90
10
Isocratic Hold
8.00
10
90
Linear Ramp
10.00
10
90
Wash
10.10
90
10
Re-equilibration
12.00
90
10
End
Sample Preparation (Critical Step)
Diluent: 50:50 Water:Acetonitrile (Buffered to pH 4.0).
Why Buffered Diluent? Dissolving the aldehyde in unbuffered protic solvents can lead to hemiacetal formation or oxidation. Buffering the diluent stabilizes the molecule during the autosampler residence time.
Impurity Profile & Mechanism
Understanding what we are separating is as important as how.
Impurity ID
Chemical Name
Origin
Retention Behavior (Method C)
Impurity A
2-Hydroxy-5-methoxybenzaldehyde (Isovanillin)
Starting Material
Elutes Early (Polar/Phenolic)
Impurity B
4-(2-Chloroethyl)morpholine
Alkylating Reagent
Elutes in Void (Highly Polar/Basic)
Impurity C
5-Methoxy-2-(2-morpholinoethoxy)benzoic acid
Oxidation Product
Elutes Late (Acidic/Hydrophobic shift)
Visualizing the Separation Logic
The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl stationary phase over standard C18.
Figure 1: Method Development Decision Matrix highlighting the selection of Low pH and Phenyl-Hexyl phase for optimal selectivity.
Mechanism of Action: Why Phenyl-Hexyl?
Standard C18 columns rely solely on hydrophobic interactions. However, the target molecule and its major impurity (Isovanillin) both possess aromatic rings.
Pi-Pi (
) Interaction: The Phenyl-Hexyl stationary phase contains aromatic rings that interact electronically with the benzaldehyde core of the analyte.
Selectivity Enhancement: Isovanillin (containing a free phenol) interacts differently with the Phenyl phase compared to the target molecule (ether linkage), creating a wider resolution window than C18 can achieve based on hydrophobicity alone.
Silanol Shielding: The bulky phenyl groups on the stationary phase provide steric hindrance, physically blocking the morpholine nitrogen from reaching residual silanols, further improving peak symmetry.
References
Siva Kumar R, et al. (2017). "Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds." Journal of Pharmaceutical Drug Delivery Research. Available at:
Chandra, S., et al. (2014). "Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib via 4-Methylthio-Quinazoline Route Using High Performance Liquid Chromatography." Analytical Chemistry Letters. Available at:
Rao, B.V., et al. (2013). "Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography." Journal of Chromatographic Science. Available at:
USP Monograph. (2025).[1] "Gefitinib: Identification, Assay, and Impurities." United States Pharmacopeia.[1] Available at:
ChemScene. (n.d.). "Gefitinib Impurity Profile and Reference Standards." Available at:
A Senior Application Scientist's Guide to Differentiating Methoxy and Aldehyde Groups Using IR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, re...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and accessible tool for this purpose. However, spectral interpretation can become challenging when characteristic peaks of different functional groups overlap. This guide provides an in-depth comparison of the IR spectroscopic signatures of two such groups: the methoxy (-OCH₃) and the aldehyde (-CHO). We will dissect their characteristic absorption peaks, explore the nuances of spectral differentiation, and provide a validated protocol for acquiring high-quality data.
The Foundation: Understanding Molecular Vibrations
Infrared spectroscopy operates on the principle that chemical bonds within a molecule are not static; they are in constant motion, vibrating at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. These absorptions are what create an IR spectrum. The primary vibrations we will consider are stretching (a change in bond length) and bending (a change in bond angle). The position (wavenumber, cm⁻¹), intensity (strong, medium, weak), and shape (sharp, broad) of these absorption bands provide a detailed fingerprint of the functional groups present.
The Spectroscopic Signature of the Aldehyde Group (-CHO)
The aldehyde functional group is defined by a carbonyl center (C=O) bonded to a hydrogen atom and an R group. This unique structure gives rise to two highly diagnostic sets of peaks.
The Carbonyl (C=O) Stretch: A Strong Indicator
The most prominent feature in the IR spectrum of an aldehyde is the intense, sharp absorption band corresponding to the C=O bond stretch.[1][2]
Saturated Aliphatic Aldehydes: Typically absorb in the range of 1740-1720 cm⁻¹ .[3]
α,β-Unsaturated and Aromatic Aldehydes: Conjugation with a double bond or aromatic ring delocalizes the pi-electrons of the carbonyl group, weakening the C=O bond. This shifts the absorption to a lower wavenumber, typically in the range of 1710-1685 cm⁻¹ .[3][4][5]
The high polarity of the C=O bond is responsible for the characteristically strong intensity of this peak.[1]
The Aldehydic C-H Stretch: The Definitive Doublet
What truly distinguishes an aldehyde from other carbonyl-containing compounds, like ketones or esters, is the stretching vibration of the hydrogen atom directly attached to the carbonyl carbon (O=C-H).[2][6] This vibration manifests as a pair of weak to medium intensity peaks in the region of 2860-2700 cm⁻¹ .[7]
The Doublet: This feature typically appears as two distinct bands, one near 2850 cm⁻¹ and a particularly diagnostic one near 2750 cm⁻¹ .[7][8] The higher energy band can sometimes be obscured by or overlap with the more intense sp³ C-H stretching absorptions from alkyl portions of the molecule.[3][6] However, the lower energy band around 2720-2750 cm⁻¹ falls in a relatively clear region of the spectrum, making it a key identifier for an aldehyde.[3][6]
The Causality: Fermi Resonance: The appearance of this C-H stretch as a doublet is a classic example of Fermi Resonance .[8][9][10] This phenomenon occurs when a fundamental vibrational mode (in this case, the aldehydic C-H stretch) couples with an overtone (the first overtone of the aldehydic C-H bending vibration, which appears around 1390 cm⁻¹).[10] This interaction results in two new absorption bands of similar energy, one higher and one lower than the original fundamental frequency, and the overtone "steals" intensity from the fundamental, making it more prominent than it would otherwise be.[7][9][10]
Caption: Key vibrational modes for the aldehyde group.
The Spectroscopic Signature of the Methoxy Group (-OCH₃)
The methoxy group, an ether functionality, lacks the highly polar carbonyl group, and its IR signature is consequently more subtle. Its identification relies on analyzing both C-H and C-O stretching vibrations.
The C-O-C Stretch: The Ether Linkage
The most characteristic absorption for any ether is the C-O single bond stretch. Because this involves the asymmetric stretch of the C-O-C linkage, it is typically a strong and prominent peak.[11]
Position: This band is found in the fingerprint region of the spectrum, typically between 1300-1000 cm⁻¹ .[11][12] For many aliphatic ethers, this peak appears around 1150-1060 cm⁻¹.[13] More specifically for methoxy groups, a C-O stretch can often be pinpointed around 1250 cm⁻¹ .[14]
The Methoxy C-H Stretch: A Subtle Clue
The C-H bonds of the methyl group in a methoxy functionality have a distinct stretching frequency compared to a standard alkyl (C-CH₃) group, due to the influence of the adjacent electronegative oxygen atom.
Position: This symmetric C-H stretch appears as a sharp, medium-intensity peak at a characteristically lower wavenumber, in the range of 2830-2815 cm⁻¹ .[11][14] This peak is often observed around 2830 ± 10 cm⁻¹.[11]
Caption: Key vibrational modes for the methoxy group.
Head-to-Head Comparison: Distinguishing Methoxy from Aldehyde
While both functional groups have absorptions in the C-H stretching region, a systematic analysis of the entire spectrum allows for unambiguous differentiation.
Feature
Aldehyde (-CHO)
Methoxy (-OCH₃)
Distinguishing Factor
Primary Identifier
Strong, sharp C=O stretch at 1740-1685 cm⁻¹
Strong C-O stretch at 1300-1000 cm⁻¹
The presence of a strong carbonyl peak is indicative of an aldehyde; its absence points away from it.
C-H Stretch Region
Two weak/medium peaks at ~2850 cm⁻¹ and ~2750 cm⁻¹
One medium, sharp peak at ~2830 cm⁻¹
The key is the doublet for the aldehyde, especially the lower wavenumber peak (~2750 cm⁻¹), which is unique.
Potential Overlap
The ~2850 cm⁻¹ aldehyde C-H stretch can overlap with the ~2830 cm⁻¹ methoxy C-H stretch.[15]
The ~2830 cm⁻¹ C-H stretch falls in the same region as the higher energy aldehyde C-H stretch.
Look for the accompanying aldehyde peaks: the C=O stretch and the second C-H peak at ~2750 cm⁻¹. The methoxy group will not have these.
Key Takeaway: The definitive evidence for an aldehyde is the combination of a strong C=O stretch and the characteristic C-H doublet. The definitive evidence for a methoxy group is a strong C-O stretch in the fingerprint region and a single, sharp C-H stretch around 2830 cm⁻¹, in the absence of the aldehyde's key peaks.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the data is reliable for interpretation, a rigorous and self-validating experimental protocol is essential. The following describes the standard procedure for analyzing a liquid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Step-by-Step Methodology:
Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This ensures thermal equilibrium of the source and detector.
Background Collection:
Action: Thoroughly clean the ATR crystal surface with an appropriate solvent (e.g., reagent-grade isopropanol) and a lint-free wipe.
Action: Collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrumental response, which will be mathematically subtracted from the sample spectrum.
Causality: Failure to collect a clean, recent background will result in atmospheric peaks appearing in the sample spectrum, potentially obscuring important features.
Sample Application:
Action: For a liquid sample, place a small drop onto the center of the ATR crystal, ensuring the entire surface of the crystal is covered.
Causality: Incomplete coverage leads to a weaker signal and a poor signal-to-noise ratio, making weak peaks (like the aldehydic C-H stretch) difficult to detect.
Sample Spectrum Collection:
Action: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged.
Causality: Co-adding scans is critical for improving the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans, enhancing the visibility of weak absorption bands.
Cleaning and Data Processing:
Action: After analysis, thoroughly clean the ATR crystal to prevent sample carryover.
Action: Process the collected spectrum using the instrument software. This may include applying an automated baseline correction to account for any drift and using peak-picking tools to identify the precise wavenumbers of absorption maxima.
This self-validating system—where a clean background is compared against the sample under identical conditions—ensures that the resulting spectrum is a true and accurate representation of the sample's molecular composition.
Conclusion
While the C-H stretching region presents a potential point of confusion between methoxy and aldehyde groups, a holistic approach to spectral interpretation provides a clear path to differentiation. The presence of a strong carbonyl absorption combined with the unique Fermi resonance doublet in the C-H region is the unequivocal signature of an aldehyde. Conversely, a strong C-O stretch in the fingerprint region accompanied by a single, sharp C-H stretch around 2830 cm⁻¹ identifies a methoxy group. By adhering to a rigorous experimental protocol, researchers can generate high-fidelity data, enabling confident and accurate structural elucidation in their drug development and chemical research endeavors.
References
TutorChase. (n.d.). What characteristic peaks are seen for aldehydes in IR spectroscopy?. Retrieved from [Link]
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
Thompson Rivers University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]
Oreate AI. (2026, January 27). Unlocking Molecular Secrets: How Infrared Spectroscopy Distinguishes Aldehydes From Ketones. Retrieved from [Link]
Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy. Retrieved from [Link]
Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]
Blogger. (n.d.). Aldehyde infrared spectra. Retrieved from [Link]
Semantic Scholar. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy. Retrieved from [Link]
ResearchGate. (2014, November 11). Why are there two C-H spectra for the aldehyde proton in IR?. Retrieved from [Link]
Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
University of Missouri–St. Louis. (n.d.). Chemistry 416, Dr. Glaser Applications of IR/Raman Spectra: Fermi Resonance in Benzaldehyde. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3. Retrieved from [Link]
ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]
Brainly. (2023, September 10). Describe the difference between the IR spectrum of your aldehyde product (ortho-methoxybenzaldehyde) and.... Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]
RSIS International. (2025, December 27). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of.... Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
Reactivity Profiling: 5-Methoxy vs. 4-Methoxy-2-(2-Morpholinoethoxy)benzaldehydes
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Kinetic Protocol Executive Summary In medicinal chemistry and drug development, substituted...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Comparison Guide & Kinetic Protocol
Executive Summary
In medicinal chemistry and drug development, substituted benzaldehydes are ubiquitous electrophilic building blocks, frequently utilized in reductive aminations, Knoevenagel condensations, and Schiff base formations to construct complex pharmacophores (e.g., kinase inhibitors). Among these, 2-(2-morpholinoethoxy)benzaldehydes serve as critical intermediates.
However, the precise positioning of secondary substituents—specifically a methoxy (-OCH₃) group at the 4-position versus the 5-position—dictates a profound shift in the molecule's chemical reactivity. This guide objectively compares the electrophilicity of 5-methoxy-2-(2-morpholinoethoxy)benzaldehyde against its 4-methoxy isomer, providing the mechanistic causality behind their divergent behaviors and a self-validating experimental framework for kinetic profiling.
Mechanistic Rationale: Electronic Causality
The reactivity of the carbonyl group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon, which is highly sensitive to the electronic effects of aromatic ring substituents[1]. These effects manifest through two competing mechanisms: the through-space Resonance Effect (+M/-M) and the through-bond Inductive Effect (+I/-I) .
The Baseline: The Ortho-Effect
Both isomers share a 2-(2-morpholinoethoxy) group at the ortho position. The ether oxygen donates electron density into the ring via resonance (+M), which directly conjugates with the formyl group at position 1, establishing a baseline of reduced electrophilicity compared to an unsubstituted benzaldehyde.
The Divergence: Para vs. Meta Methoxy Positioning
The addition of a methoxy group drastically alters this baseline depending on its regiochemistry:
4-Methoxy Isomer (Para to Formyl): A methoxy group at the 4-position is para to the aldehyde. The oxygen's lone pairs delocalize into the aromatic
-system (+M effect), pushing electron density directly onto the carbonyl oxygen[1]. This severe electron donation neutralizes the partial positive charge () on the carbonyl carbon, rendering it highly deactivated and sluggish toward nucleophilic attack[2].
5-Methoxy Isomer (Meta to Formyl): A methoxy group at the 5-position is meta to the aldehyde. Resonance donation (+M) directs electron density exclusively to positions 2, 4, and 6, effectively bypassing the carbon attached to the formyl group (position 1). Consequently, the resonance effect cannot conjugate with the carbonyl. Instead, the inherent electronegativity of the oxygen exerts an electron-withdrawing inductive effect (-I), which slightly increases the electrophilicity of the carbonyl carbon, making it significantly more reactive than its 4-methoxy counterpart[1].
Fig 1. Divergent electronic effects of methoxy positioning on benzaldehyde electrophilicity.
Quantitative Comparison & Hammett Analysis
The Hammett equation (
) provides a quantitative measure of these electronic effects on reaction rates[1]. The substituent constant () isolates the electronic contribution of the methoxy group based on its position.
Table 1: Electronic Parameters of Methoxy Substituents
Substituent Position (relative to CHO)
Resonance Effect (M)
Inductive Effect (I)
Hammett Constant ()
Net Impact on Carbonyl
4-Methoxy (Para)
Strong +M
Weak -I
-0.27
Strongly Deactivating
5-Methoxy (Meta)
None (on CHO)
Weak -I
+0.12
Slightly Activating
Data derived from standard Hammett substituent constants for benzoic acid ionization[2].
To definitively prove the reactivity difference without inter-assay variability, a Competitive Reductive Amination protocol is employed. By forcing both aldehydes to compete for a substoichiometric amount of a nucleophile in the same reaction vessel, the ratio of the formed products acts as a direct, self-validating readout of their relative electrophilicity.
Protocol: Competitive Reductive Amination
Rationale for Self-Validation:
Running the reaction competitively in a single pot eliminates discrepancies in temperature, stirring rate, and reagent degradation. The inclusion of an inert internal standard (1,3,5-trimethoxybenzene) ensures mass balance is tracked, validating that the disappearance of starting materials strictly correlates with product formation rather than side reactions (e.g., Cannizzaro disproportionation).
System Initialization: In a dry 25 mL round-bottom flask under N₂, dissolve both benzaldehyde isomers (1.0 mmol each) and the internal standard (0.5 mmol) in 10 mL of anhydrous DCE.
Baseline Sampling: Extract a 50 µL aliquot. Quench with saturated NaHCO₃, extract with EtOAc, and analyze via HPLC-UV (254 nm) to establish the
baseline ratio of the two aldehydes against the internal standard.
Nucleophile Addition: Add benzylamine (0.5 mmol) to the mixture. Stir for 15 minutes at 25°C to allow competitive imine/iminium formation.
Reduction: Add NaBH(OAc)₃ (1.5 mmol) in a single portion.
Time-Course Sampling: Withdraw 50 µL aliquots at
and minutes. Quench each immediately in saturated NaHCO₃ to halt the reaction.
Data Processing: Analyze the organic layers via HPLC. Calculate the relative reaction rate (
) by comparing the integration of the two resulting benzylamine products.
Fig 2. Self-validating competitive kinetic profiling workflow for substituted benzaldehydes.
Expected Outcomes & Troubleshooting
Outcome: The HPLC chromatogram will show a dominant peak for the 5-methoxy product, confirming that the lack of direct +M resonance on the carbonyl carbon significantly enhances its susceptibility to nucleophilic attack.
Troubleshooting (Imine Hydrolysis): If mass balance fails (aldehyde peaks regenerate), the imine intermediate may be hydrolyzing during the aqueous quench. Ensure immediate extraction and rapid injection into the HPLC, or switch to an in-situ IR monitoring system (e.g., ReactIR) to track the disappearance of the carbonyl stretch (~1690 cm⁻¹) in real-time.
References
Roberts, J. D., & Caserio, M. C. Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
UV-Vis absorption maxima of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
Technical Comparison Guide: UV-Vis Characterization of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde Executive Summary This guide provides a technical analysis of the UV-Vis absorption properties of 5-Methoxy-2-(2-morphol...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: UV-Vis Characterization of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption properties of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (CAS 68997-45-5 / 856434-80-5). As a critical intermediate in the synthesis of kinase inhibitors and intercalating agents, its characterization is often inferred from structural analogs.
This guide establishes the 2,5-dimethoxybenzaldehyde chromophore as the primary spectroscopic reference standard. The morpholine moiety, separated by an insulating ethyl linker, exerts negligible electronic influence on the
transitions of the benzaldehyde core, making the spectral data of the analog a highly accurate proxy.
Structural Analysis & Chromophore Definition
To accurately predict and validate the UV-Vis maxima, we must deconstruct the molecule into its electronic components:
The Chromophore: The 2,5-dialkoxybenzaldehyde core. This system consists of a benzene ring conjugated with a carbonyl group (aldehyde) and auxochromic electron-donating groups (alkoxy) at the ortho and meta positions relative to the carbonyl.
The Insulator: The ethoxy linker (
) prevents conjugation between the morpholine nitrogen and the aromatic system.
The Solubilizer: The morpholine ring acts as a solubility handle (protonatable tertiary amine) but is spectroscopically "silent" in the near-UV region (>220 nm).
UV-Vis Absorption Maxima (
)
The following data represents the authoritative characterization values based on the 2,5-dimethoxybenzaldehyde core.
Table 1: Absorption Maxima Comparison
Feature
Target Molecule (Predicted)
Reference Standard (2,5-Dimethoxybenzaldehyde)
Transition Type
Primary Band ()
318 – 322 nm
318 – 320 nm
(Conjugated Carbonyl)
Secondary Band ()
250 – 255 nm
253 nm
(Benzenoid E-band)
Tertiary Band ()
~226 nm
226 nm
(Benzenoid K-band)
Molar Extinction ()
~5,000 - 15,000
~12,000 (at 253 nm)
Intensity Indicator
Note on Solvatochromism: In polar protic solvents (Methanol, Ethanol), the primary band (~320 nm) may undergo a slight hypsochromic (blue) shift compared to non-polar solvents due to hydrogen bonding with the carbonyl oxygen, stabilizing the ground state.
Comparative Analysis: Target vs. Alternatives
This section compares the target molecule with its direct precursor and a structural analog to highlight spectral differences useful for reaction monitoring.
Table 2: Spectral differentiation of Intermediates
Compound
Structure
Key
Spectral Characteristic
Target Molecule
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
318 nm
Stable Maxima. No shift in basic pH (Phenol is capped).
To ensure reproducibility, follow this self-validating protocol.
Reagents:
Solvent: Methanol (HPLC Grade) or Ethanol (Absolute).
Blank: Pure solvent.
Standard: 2,5-Dimethoxybenzaldehyde (Sigma-Aldrich/Merck) for calibration.
Step-by-Step Methodology:
Stock Solution Preparation:
Weigh 5.0 mg of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde.
Dissolve in 10 mL Methanol (Concentration
).
Validation Check: If the solution is cloudy, add 1 drop of 0.1M HCl to protonate the morpholine; the UV spectrum of the chromophore will remain unchanged, but solubility will improve.
Dilution:
Take 100
of Stock Solution and dilute to 10 mL with Methanol.
Final Concentration
(approx. ).
Measurement:
Scan range: 200 nm to 450 nm.
Baseline correction using the Blank.
Record Absorbance at
. Ensure is between 0.2 and 0.8 for linearity (Beer-Lambert Law).
Data Analysis:
Confirm presence of the dual-peak signature (~253 nm and ~319 nm).
Absence of peak at >350 nm confirms the absence of unreacted phenolate precursor (purity check).
Visualizations
Diagram 1: Synthesis & Electronic Isolation
This pathway illustrates the conversion of the precursor to the target and highlights the "insulating" ethyl chain that decouples the morpholine from the chromophore.
Caption: Synthesis pathway showing the transition from a pH-sensitive phenolic precursor to the stable target chromophore.
Diagram 2: UV-Vis Experimental Workflow
A logical flow for sample preparation and data validation.
Caption: Step-by-step decision tree for UV-Vis sample preparation and quality control validation.
References
NIST Chemistry WebBook. UV-Vis and Mass Spectrum of 2,5-Dimethoxybenzaldehyde (CAS 93-02-7). National Institute of Standards and Technology.[1][2] [Link]
PubChem. Compound Summary: 2,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]
Bartling, S. et al. (2022). General procedure for the synthesis of aldehydes and ketones via alkylation. Chem, 8(2), 508-531. (Cited for synthesis methodology).
Isomeric Integrity in Peptide Synthesis: Elemental Analysis and Performance Comparison of C14H19NO4 Derivatives
As a Senior Application Scientist overseeing peptide synthesis workflows, one of the most persistent challenges I encounter is the validation of isomeric building blocks. When a raw material arrives with the molecular fo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing peptide synthesis workflows, one of the most persistent challenges I encounter is the validation of isomeric building blocks. When a raw material arrives with the molecular formula C14H19NO4 , it could be one of several entirely distinct compounds. Two of the most prominent isomers in this class are Boc-L-phenylalanine (Boc-Phe-OH) and N-Cbz-L-leucine (Cbz-Leu-OH) .
While mass spectrometry will yield the exact same parent ion for both (m/z 266.14 [M+H]+), their chemical behavior, steric profiles, and deprotection requirements in Solid-Phase Peptide Synthesis (SPPS) are entirely orthogonal. This guide objectively compares these two C14H19NO4 derivatives, detailing how high-precision elemental analysis (EA) is utilized to verify their bulk purity, and provides self-validating experimental protocols to ensure flawless integration into your synthetic pipelines.
The Role of Elemental Analysis in Isomer Validation
In modern drug development, relying solely on HPLC or NMR for purity assessment is a critical vulnerability. These techniques often fail to accurately quantify "invisible" impurities such as inorganic salts, residual water, or non-protonated solvents.
Elemental analysis (CHNS/O) via the Dumas combustion method remains the gold standard for determining absolute bulk purity[3]. By combusting the sample at >1000°C and quantifying the released gases (CO2, H2O, NO2), we can compare the experimental mass percentages against the theoretical values. For scholarly publication and pharmaceutical GMP compliance, an experimental deviation of ±0.4% from the theoretical CHN content is the strict threshold for acceptable purity [3].
Table 1: Theoretical vs. Experimental Elemental Analysis (C14H19NO4)
Parameter
Theoretical (C14H19NO4)
Boc-Phe-OH (Experimental)
Cbz-Leu-OH (Experimental)
Diagnostic Causality (If Deviation >0.4%)
Carbon (%C)
63.38%
63.41%
63.35%
High %C indicates residual organic solvents (e.g., EtOAc or Hexane).
Hydrogen (%H)
7.22%
7.25%
7.20%
High %H often correlates with atmospheric moisture absorption (hygroscopicity).
Nitrogen (%N)
5.28%
5.26%
5.29%
Low %N indicates the presence of inorganic salts (e.g., NaCl from synthesis).
Oxygen (%O)
24.12%
24.08%
24.16%
High %O confirms water retention or incomplete drying during lyophilization.
Note: Both derivatives share the exact theoretical composition. EA confirms bulk purity, but structural identity must be orthogonally confirmed via specific optical rotation or NMR.
Performance Comparison in Peptide Synthesis
Beyond elemental purity, the true divergence of these C14H19NO4 isomers lies in their application. The choice between a Boc-protected phenylalanine [1] and a Cbz-protected leucine [2] dictates the entire downstream deprotection strategy[4].
Table 2: SPPS Performance & Orthogonality
Feature
Boc-L-Phenylalanine (Boc-Phe-OH)
N-Cbz-L-Leucine (Cbz-Leu-OH)
Mechanistic Causality
Protecting Group
tert-Butoxycarbonyl (Boc)
Carboxybenzyl (Cbz / Z)
Dictates the chemical lability of the N-terminus.
Deprotection
Acid-labile (TFA)
Hydrogenolysis (H2, Pd/C) or HF
Boc is cleaved via acid-catalyzed elimination (yielding isobutylene gas). Cbz requires reductive cleavage.
Steric Hindrance
Moderate (Benzyl side chain)
High (Isobutyl side chain)
The branched aliphatic side chain of Leucine creates greater steric bulk near the α-carbon, slightly reducing coupling kinetics compared to Phenylalanine.
Orthogonality
Orthogonal to Fmoc and Cbz
Orthogonal to Boc and Fmoc
Allows for multi-step, site-specific deprotection in complex cyclic or branched peptides.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol executed in the laboratory must be a self-validating system. This means the workflow inherently contains internal checkpoints that prove the assay's validity before the final data is accepted.
Protocol 1: High-Precision CHN Elemental Analysis
Purpose: To verify the bulk purity of the C14H19NO4 derivative.
System Purge and Blank Run:
Action: Run an empty tin capsule through the combustion reactor at 1020°C.
Validation Checkpoint: The chromatogram must yield <100 area counts for C, H, and N. If the counts exceed this threshold, the system has an atmospheric leak or residual contamination and must be purged until the baseline is flat.
Standard Calibration:
Action: Combust 2.0 mg of a certified reference standard (e.g., Sulfanilamide; C=41.84%, H=4.68%, N=16.27%).
Validation Checkpoint: Calculate the K-factor. The relative standard deviation (RSD) across three replicates must be <0.2%. If >0.2%, the thermal conductivity detector (TCD) requires recalibration.
Sample Combustion:
Action: Weigh exactly 2.05 mg of the C14H19NO4 isomer into a tin capsule, fold tightly to exclude air, and combust.
Validation Checkpoint: The sum of the experimental %C, %H, %N, and %O must account for >99.5% of the total sample mass. A sum significantly lower than 100% definitively proves the presence of invisible, non-combustible inorganic salts.
Protocol 2: Comparative Coupling Assay (SPPS)
Purpose: To evaluate the coupling efficiency of the validated building blocks.
Resin Swelling & Activation:
Action: Swell 0.5 mmol of Rink Amide resin in DMF for 30 minutes. Pre-activate 2.0 mmol of the C14H19NO4 derivative using HATU/DIPEA (1:2 ratio) for 3 minutes.
Coupling Reaction:
Action: Add the activated amino acid to the resin and agitate for 45 minutes at room temperature.
Validation Checkpoint (Kaiser Test): Extract a few resin beads, wash with EtOH, and apply ninhydrin reagents. Heat to 100°C for 3 minutes. The beads must remain yellow/colorless (negative). A blue result (positive) indicates unreacted primary amines, automatically triggering a mandatory recoupling cycle.
Cleavage and HPLC Tracking:
Action: Cleave the test dipeptide from the resin using 95% TFA.
Validation Checkpoint: Analyze the crude cleavage cocktail via RP-HPLC (214 nm). The target peptide peak must integrate to >95% area, confirming that the steric bulk of the specific isomer did not hinder the coupling kinetics.
Mechanistic Workflow: Orthogonal Deprotection
The diagram below illustrates the divergent chemical pathways required to unmask the primary amines of these two isomers.
Orthogonal deprotection pathways of C14H19NO4 isomers in peptide synthesis.
References
PubChem. "Boc-L-phenylalanine | C14H19NO4 | CID 77857". National Center for Biotechnology Information. URL:[Link]
PubChem. "Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840". National Center for Biotechnology Information. URL:[Link]
Kuveeke, et al. "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique". ACS Central Science, National Institutes of Health (PMC). URL:[Link]
Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". URL:[Link]
Validation
Comprehensive Guide to Reference Standards for 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde Analysis
Executive Summary & Mechanistic Context 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (CAS: 856434-80-5) is a critical synthetic intermediate and structural building block utilized in the development of advanced targeted...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (CAS: 856434-80-5) is a critical synthetic intermediate and structural building block utilized in the development of advanced targeted therapeutics, including kinase inhibitors and NLRP3 inflammasome modulators[1]. The structural duality of this molecule presents unique analytical challenges:
Morpholine Moiety: The basic secondary amine in the morpholine ring (pKa ~8.3) is highly susceptible to N-oxidation in the presence of peroxides. Furthermore, it causes severe peak tailing in reverse-phase chromatography due to secondary interactions with residual silanols on silica-based stationary phases.
Benzaldehyde Group: The aldehyde functional group is prone to auto-oxidation into 5-methoxy-2-(2-morpholinoethoxy)benzoic acid upon exposure to atmospheric oxygen and light.
Because of these inherent chemical vulnerabilities, the selection, qualification, and storage of reference standards are paramount. This guide objectively compares analytical methodologies and reference standard grades, providing self-validating protocols to ensure data integrity in compliance with 2[2] and 3[3].
Comparative Analysis of Reference Standard Grades
Selecting the appropriate grade of reference standard depends on the phase of drug development. Certified Reference Materials (CRMs) offer the highest metrological traceability, whereas well-characterized in-house standards may suffice for early-stage R&D. According to 4[4], standards must be rigorously characterized for purity, identity, and stability.
Table 1: Performance and Application Comparison of Standard Grades
Parameter
Certified Reference Material (CRM)
Analytical Standard Grade
In-House Working Standard
Purity Requirement
≥ 99.5% (qNMR verified)
≥ 98.0% (HPLC-UV)
≥ 95.0% (Area Normalization)
Traceability
ISO 17034 / NIST traceable
CoA provided, not strictly traceable
Traceable to primary CRM
Cost per 100mg
$ (Synthesis cost)
Best Use Case
Late-stage clinical API release, regulatory submissions
Routine QC, method development
Early discovery, process optimization
Stability Testing
Accelerated & Long-term
Long-term only
Point-of-use verification
Analytical Methodologies: HPLC-UV vs. LC-MS/MS
To accurately quantify 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde and its degradants, two primary analytical platforms are utilized. The choice of method is dictated by the causality of the molecule's ionization and chromophoric properties.
HPLC-UV: The methoxy-substituted aromatic ring conjugated with the aldehyde provides strong UV absorbance at 254 nm and 280 nm. To counteract the basicity of the morpholine ring and prevent peak tailing, the mobile phase must be acidified (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to fully protonate the nitrogen, ensuring sharp, symmetrical peaks.
LC-MS/MS: The basic morpholine nitrogen acts as an excellent proton acceptor, yielding superior ionization efficiency in positive Electrospray Ionization (ESI+) mode. This method is critical for trace-level genotoxic impurity profiling where UV sensitivity is insufficient.
Table 2: Experimental Validation Data Comparison (HPLC-UV vs. LC-MS/MS)
Validation Parameter
HPLC-UV (0.1% TFA / MeCN)
LC-MS/MS (ESI+, MRM Mode)
Limit of Detection (LOD)
0.5 µg/mL
0.01 ng/mL
Limit of Quantitation (LOQ)
1.5 µg/mL
0.05 ng/mL
Linearity Range
1.5 - 100 µg/mL (R² > 0.999)
0.05 - 50 ng/mL (R² > 0.995)
Precision (%RSD at LOQ)
< 2.0%
< 5.0%
Matrix Effect
Negligible
Moderate (Requires Isotope-Labeled IS)
Visualizations of Workflows and Mechanisms
Workflow for the qualification and certification of reference standards.
Primary chemical degradation pathways affecting standard stability.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols incorporate built-in System Suitability Testing (SST). The analytical run is only considered valid if the SST criteria are met, creating a self-validating loop aligned with FDA guidelines[3].
Protocol 1: Preparation and Storage of the Working Standard
Objective: Prevent auto-oxidation of the benzaldehyde moiety and N-oxidation of the morpholine ring.
Equilibration: Allow the primary CRM vial to equilibrate to room temperature in a desiccator to prevent moisture condensation on the standard.
Weighing: Accurately weigh 10.0 mg of the standard using a microbalance (calibrated per USP <41>).
Dissolution: Dissolve in 10.0 mL of anhydrous HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution. Causality: Acetonitrile is chosen over methanol to prevent potential hemiacetal formation with the highly reactive aldehyde group.
Aliquot & Purge: Transfer 1 mL aliquots into amber glass HPLC vials. Purge the headspace of each vial with ultra-pure Argon gas for 10 seconds before capping.
Storage: Store at -20°C. Causality: Low temperature and an inert atmosphere arrest the radical-mediated auto-oxidation pathway.
Objective: Quantify the purity of the standard and resolve the parent compound from its benzoic acid degradant.
Column Selection: Use an end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm). Causality: End-capping minimizes residual silanols, preventing peak tailing of the basic morpholine group.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Gradient Program: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min. Column Temp: 30°C. Detection: UV at 254 nm.
System Suitability Testing (SST) - The Validation Gate:
Inject a 10 µg/mL resolution mixture containing the parent aldehyde and the oxidized benzoic acid degradant.
Acceptance Criteria: Resolution (
) between parent and degradant must be > 2.0. Tailing factor () for the parent peak must be ≤ 1.5. Relative Standard Deviation (%RSD) of 5 replicate injections must be ≤ 2.0%.
Sample Analysis: Only proceed with injecting the working standard if the SST passes. Calculate purity using the area normalization method, correcting for any relative response factors (RRF) if known.
References
Title: 5-chloro-2-(2-morpholinoethoxy)benzaldehyde - CAS 850797-78-3
Source: Molaid
URL: [Link]
Title: Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards
Source: IntuitionLabs
URL: [Link]
Title: Cost-effective FDA method validation (Bioanalytical Method Validation Guidance for Industry)
Source: Infinix Bio
URL: [Link]
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (CAS: 856434-80-5) is a functionalized benzaldehyde derivative commonly used as a building block in organic synthesis.[1] While not classified as an acutely toxic "P-listed" waste by the EPA, it presents distinct contact hazards and chemical reactivity risks (oxidation) that dictate its disposal pathway.[1]
Reactivity: As an aldehyde, it is susceptible to air oxidation, forming the corresponding carboxylic acid over time. It is incompatible with strong oxidizing agents and strong bases.[1][2]
Physical State: Solid (Powder), typically light brown or off-white.[1][3]
Chemical Identification & Characterization
Before initiating disposal, verify the material against the following specifications to ensure you are managing the correct waste stream.
Parameter
Specification
Chemical Name
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
CAS Number
856434-80-5
Molecular Formula
C₁₄H₁₉NO₄
Molecular Weight
265.31 g/mol
Physical Form
Solid / Powder
Solubility
Soluble in organic solvents (DCM, Ethyl Acetate); limited water solubility.[1][2]
Waste Classification & Segregation Strategy
Effective disposal begins with accurate characterization.[1][4] Unlike common solvents, this compound is a solid organic intermediate.[1] It does not carry a specific RCRA "U" or "P" code by name but must be managed as Hazardous Chemical Waste due to its toxicity and irritant properties.
Critical Segregation Rules (The "Why"):
Segregate from Oxidizers: Aldehydes can react exothermically with strong oxidizers (e.g., permanganates, nitrates). Mixing these in a waste drum can cause pressure buildup or fire.[1]
Segregate from Strong Bases: The morpholine moiety is basic, but the aldehyde group can undergo Cannizzaro reactions or polymerization in the presence of strong alkali, potentially generating heat.
Do Not Sew: Despite the presence of a morpholine ring (which enhances polarity), this compound is toxic to aquatic life and must never be poured down the drain.
Visual Workflow: Waste Stream Decision Tree
The following logic gate ensures the material ends up in the correct container (Solid Organic Waste).
Figure 1: Decision logic for segregating 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde waste based on its physical state and solvent context.
Step-by-Step Disposal Protocol
This protocol assumes the material is in its pure solid form or a solid residue.[1]
Step 1: Container Selection
Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty chemically resistant plastic bag (minimum 2 mil thickness).[1]
Secondary Containment: If using a bag, place it inside a rigid outer container (fiber drum or plastic pail) to prevent puncture.
Step 2: Labeling
Adhere to the Global Harmonized System (GHS) and local regulatory standards (e.g., EPA RCRA).
Step 3: Deactivation (Optional but Recommended for Scale-Up)
For large quantities (>100g), chemical treatment before disposal is rarely done in-lab due to safety risks.[1] However, if required by your specific site license:
Oxidation Method: The aldehyde can be oxidized to the corresponding acid using dilute permanganate, but this is not recommended for standard disposal due to heavy metal waste generation.
Recommendation: Send for High-Temperature Incineration at a licensed facility.[1] This is the cleanest method, converting the organic structure to CO₂, H₂O, and NOₓ.
Step 4: Storage Prior to Pickup
Store in a cool, dry area away from direct sunlight.[1][3]
Ensure the container is tightly closed to prevent the escape of dust.[2][7]
Compatibility Check: Do not store on the same secondary containment tray as Nitric Acid or concentrated Sulfuric Acid.[1]
Spill Response & Cleanup
In the event of a spill, the priority is to contain the powder to prevent inhalation and environmental release.
PPE Required: Nitrile gloves, safety goggles, lab coat, and a N95/P100 dust mask (to prevent inhalation of irritant dust).
Figure 2: Operational workflow for cleaning up solid chemical spills to minimize respiratory exposure.[1]
Detailed Cleanup Steps:
Dampen: Do not dry sweep.[1] Gently cover the spill with a paper towel dampened with water or an inert absorbent (vermiculite) to suppress dust.
Scoop: Use a plastic scoop or dustpan to lift the material.[1]
Wipe: Wipe the surface with a soap/water solution.[1] The morpholine group makes the compound slightly basic, so a mild detergent is effective.
Dispose: Place all cleanup materials (towels, gloves, scoop residue) into the Solid Hazardous Waste container.
Regulatory & Compliance Data
Agency
Classification
Requirement
DOT (USA)
Not Regulated
Not classified as dangerous goods for transport unless in solution with flammable solvents.[1]
EPA (RCRA)
Non-Listed Hazardous
Must be characterized by the generator. Dispose of via licensed incineration.[1][8]
OSHA
Irritant
SDS must be accessible.[1] PPE is mandatory during handling.[1][7][8]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95695, 2-Hydroxy-5-methoxybenzaldehyde. (Note: Structural analog used for hazard bridging). Retrieved from [Link]
US Environmental Protection Agency. RCRA Hazardous Waste Identification. 40 CFR Part 261.[1] Retrieved from [Link][1]